(2E,5Z)-Dodecadieonyl-CoA
Description
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Properties
Molecular Formula |
C33H54N7O17P3S |
|---|---|
Molecular Weight |
945.8 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2E,5Z)-dodeca-2,5-dienethioate |
InChI |
InChI=1S/C33H54N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-24(42)61-17-16-35-23(41)14-15-36-31(45)28(44)33(2,3)19-54-60(51,52)57-59(49,50)53-18-22-27(56-58(46,47)48)26(43)32(55-22)40-21-39-25-29(34)37-20-38-30(25)40/h9-10,12-13,20-22,26-28,32,43-44H,4-8,11,14-19H2,1-3H3,(H,35,41)(H,36,45)(H,49,50)(H,51,52)(H2,34,37,38)(H2,46,47,48)/b10-9-,13-12+/t22-,26-,27-,28+,32-/m1/s1 |
InChI Key |
ZSJRXHRCABOSNC-SHJPOGNXSA-N |
Origin of Product |
United States |
Foundational & Exploratory
(2E,5Z)-Dodecadienoyl-CoA: A Technical Guide for Researchers
For the attention of researchers, scientists, and drug development professionals, this document provides a detailed overview of the chemical structure, properties, and biological significance of (2E,5Z)-Dodecadienoyl-CoA.
Chemical Structure and Identification
(2E,5Z)-Dodecadienoyl-CoA is a long-chain fatty acyl-CoA molecule. Its structure consists of a dodecadienoic acid molecule with two double bonds, at the second and fifth carbon positions, attached to a coenzyme A (CoA) molecule via a thioester linkage. The "2E" and "5Z" designations specify the stereochemistry of the double bonds, indicating a trans configuration at the second carbon and a cis configuration at the fifth carbon.
Key Structural Features:
-
Acyl Group: (2E,5Z)-Dodecadienoyl
-
Coenzyme A Moiety: Provides the reactive thiol group for the thioester bond and is crucial for enzymatic recognition.
-
Stereochemistry: The specific E/Z configuration of the double bonds is critical for its role as a metabolic intermediate.
Physicochemical Properties
| Property | Value (for (2-trans,6-cis)-dodeca-2,6-dienoyl-CoA) | Source |
| Molecular Formula | C₃₃H₅₄N₇O₁₇P₃S | PubChem |
| Molecular Weight | 945.8 g/mol | PubChem |
| IUPAC Name | S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2E,6Z)-dodeca-2,6-dienethioate | PubChem |
| CAS Number | Not available for this isomer | - |
| ChEBI ID | CHEBI:28387 | ChEBI |
(Disclaimer: The data presented in this table is for a structural isomer and should be considered as an approximation for (2E,5Z)-Dodecadienoyl-CoA.)
Biological Role: An Intermediate in Fatty Acid Beta-Oxidation
(2E,5Z)-Dodecadienoyl-CoA is an intermediate in the mitochondrial beta-oxidation of polyunsaturated fatty acids (PUFAs), particularly linoleic acid (an 18-carbon fatty acid with two double bonds). The degradation of PUFAs requires auxiliary enzymes to handle the non-standard double bond configurations that are not substrates for the core beta-oxidation enzymes.
The pathway involving (2E,5Z)-Dodecadienoyl-CoA is a critical branch in the breakdown of these essential fatty acids for energy production.
Signaling Pathway Diagram
The following diagram illustrates the metabolic fate of (2E,5Z)-Dodecadienoyl-CoA during the beta-oxidation of linoleic acid.
Figure 1. Metabolic pathway of (2E,5Z)-Dodecadienoyl-CoA in beta-oxidation.
Experimental Protocols
Detailed, publicly available experimental protocols for the synthesis, purification, and analysis of (2E,5Z)-Dodecadienoyl-CoA are scarce. The study of such intermediates often involves complex enzymatic assays and advanced analytical techniques.
General Workflow for Studying Fatty Acyl-CoA Intermediates
The following diagram outlines a general workflow that could be adapted for the study of (2E,5Z)-Dodecadienoyl-CoA.
Figure 2. A generalized experimental workflow for fatty acyl-CoA analysis.
Key Methodologies (Hypothetical for (2E,5Z)-Dodecadienoyl-CoA):
-
Synthesis: Likely synthesized from (2E,5Z)-dodecadienoic acid and Coenzyme A using a suitable acyl-CoA synthetase or through chemical synthesis methods.
-
Purification: High-performance liquid chromatography (HPLC), particularly reverse-phase HPLC, would be a standard method for purification.
-
Analysis:
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For detection and quantification in biological matrices.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation and confirmation of stereochemistry.
-
Conclusion and Future Directions
(2E,5Z)-Dodecadienoyl-CoA is a key, yet understudied, intermediate in the metabolism of polyunsaturated fatty acids. While its role in the beta-oxidation pathway is understood in principle, a significant gap exists in the availability of specific physicochemical data and detailed experimental protocols. Future research should focus on the chemical synthesis and purification of this molecule to enable detailed enzymatic and structural studies. Such research would provide valuable insights into the regulation of fatty acid metabolism and could inform the development of therapies for metabolic disorders.
The Metabolic Crossroads of (2E,5Z)-Dodecadienoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2E,5Z)-Dodecadienoyl-CoA is a key intermediate in the mitochondrial β-oxidation of certain polyunsaturated fatty acids. Its unique configuration, featuring double bonds at even and odd positions, necessitates the action of auxiliary enzymes to ensure its complete degradation for energy production. This technical guide provides a comprehensive overview of the biological role of (2E,5Z)-Dodecadienoyl-CoA in metabolism, detailing the enzymatic pathways, relevant experimental protocols, and quantitative data. The information presented herein is crucial for understanding the intricacies of fatty acid metabolism and for the development of therapeutic strategies targeting metabolic disorders.
Introduction
The catabolism of fatty acids through β-oxidation is a fundamental energy-generating process in most organisms. While the degradation of saturated fatty acids follows a straightforward four-step cycle, the presence of double bonds in unsaturated fatty acids introduces complexities that require specialized enzymatic machinery. (2E,5Z)-Dodecadienoyl-CoA emerges as a critical intermediate during the breakdown of specific polyunsaturated fatty acids, such as linoleic acid, after several rounds of β-oxidation. Its metabolism is a prime example of the sophisticated mechanisms that have evolved to handle the diverse structures of dietary fats.
The Biological Role of (2E,5Z)-Dodecadienoyl-CoA in Metabolism
(2E,5Z)-Dodecadienoyl-CoA is primarily a substrate for enzymes that reconfigure its double bonds to forms amenable to the core β-oxidation pathway. The presence of a trans double bond at an even-numbered carbon (C2) and a cis double bond at an odd-numbered carbon (C5) prevents the direct action of enoyl-CoA hydratase, the second enzyme of the β-oxidation spiral. Therefore, its metabolism proceeds through two principal, competing pathways: the isomerase-dependent pathway and the reductase-dependent pathway.
Isomerase-Dependent Pathway
In this pathway, (2E,5Z)-Dodecadienoyl-CoA is first acted upon by Δ³,Δ²-enoyl-CoA isomerase (EC 5.3.3.8). This enzyme catalyzes the isomerization of the cis-Δ⁵ double bond.
-
Reaction: (2E,5Z)-Dodecadienoyl-CoA is isomerized to (2E,4E)-Dodecadienoyl-CoA.
The resulting product, a 2,4-dienoyl-CoA species, is a substrate for the subsequent enzyme in this pathway.
Reductase-Dependent Pathway
Alternatively, (2E,5Z)-Dodecadienoyl-CoA can be shunted into a pathway initiated by the enzyme 2,4-dienoyl-CoA reductase (EC 1.3.1.34). This NADPH-dependent enzyme reduces the conjugated double bond system that would be formed in the subsequent step of the isomerase pathway, but it can also act on other dienoyl-CoA intermediates. The metabolism of structurally similar molecules like 2-trans-5-cis-octadienoyl-CoA suggests that an initial isomerization to a 3,5-dienoyl-CoA intermediate by Δ³,Δ²-enoyl-CoA isomerase can occur, followed by the action of another isomerase, Δ³,⁵,Δ²,⁴-dienoyl-CoA isomerase, to form a 2,4-dienoyl-CoA, which is then reduced.[1]
The direct substrate for 2,4-dienoyl-CoA reductase is a 2,4-dienoyl-CoA. In the context of (2E,5Z)-Dodecadienoyl-CoA, it would first be isomerized to (2E,4E)-Dodecadienoyl-CoA as described above. Then, 2,4-dienoyl-CoA reductase catalyzes its reduction.
-
Reaction: (2E,4E)-Dodecadienoyl-CoA + NADPH + H⁺ → (3E)-Dodecenoyl-CoA + NADP⁺
The product, (3E)-Dodecenoyl-CoA, is then isomerized by Δ³,Δ²-enoyl-CoA isomerase to (2E)-Dodecenoyl-CoA, which can re-enter the standard β-oxidation pathway.[2]
Signaling Pathways and Logical Relationships
The metabolic fate of (2E,5Z)-Dodecadienoyl-CoA is determined by the interplay of auxiliary enzymes in the mitochondria. The following diagram illustrates the key decision point and the subsequent enzymatic steps.
Quantitative Data
While specific quantitative data for (2E,5Z)-Dodecadienoyl-CoA are scarce in the literature, the kinetic parameters of the key enzymes involved with structurally similar substrates provide valuable insights. The following table summarizes representative data for Δ³,Δ²-enoyl-CoA isomerase and 2,4-dienoyl-CoA reductase.
| Enzyme | Substrate | Organism/Tissue | Km (µM) | Vmax (U/mg) | Reference |
| Δ³,Δ²-Enoyl-CoA Isomerase (MECI) | 3-cis-Octenoyl-CoA | Rat Liver Mitochondria | 25 | 120 | [3] |
| Δ³,Δ²-Enoyl-CoA Isomerase (ECI) | 3-trans-Hexenoyl-CoA | Rat Liver Mitochondria | 50 | 80 | [3] |
| 2,4-Dienoyl-CoA Reductase | trans-2,trans-4-Decadienoyl-CoA | Rat Liver Mitochondria | 4.5 | 11.2 | [4] |
| 2,4-Dienoyl-CoA Reductase | trans-2,trans-4-Hexadienoyl-CoA | Rat Liver Mitochondria | 10 | 15.5 | [4] |
Note: The kinetic parameters can vary significantly depending on the specific substrate, enzyme isoform, and experimental conditions.
Experimental Protocols
Synthesis of (2E,5Z)-Dodecadienoyl-CoA
The chemical synthesis of (2E,5Z)-Dodecadienoyl-CoA is a prerequisite for detailed enzymatic and metabolic studies. A common approach involves:
-
Synthesis of (2E,5Z)-Dodecadienoic Acid: This can be achieved through multi-step organic synthesis, for example, utilizing Wittig or Horner-Wadsworth-Emmons reactions to establish the double bonds with the desired stereochemistry.
-
Activation to the Coenzyme A Thioester: The free fatty acid is then converted to its corresponding acyl-CoA. A widely used method is the mixed anhydride (B1165640) procedure:
-
The fatty acid is reacted with ethyl chloroformate in the presence of a tertiary amine (e.g., triethylamine) to form a mixed anhydride.
-
The mixed anhydride is then reacted with the free thiol group of Coenzyme A to yield the final product.
-
Purification is typically performed using reversed-phase high-performance liquid chromatography (HPLC).
-
Enzyme Assays
The activity of Δ³,Δ²-enoyl-CoA isomerase can be monitored spectrophotometrically by coupling its reaction with the subsequent hydration step catalyzed by enoyl-CoA hydratase.
-
Principle: The isomerization of a 3-enoyl-CoA to a 2-enoyl-CoA, followed by the hydration of the 2-enoyl-CoA by excess enoyl-CoA hydratase, leads to a decrease in absorbance at 263 nm (for a 2,3-unsaturated thioester).
-
Reaction Mixture:
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Substrate (e.g., a synthesized 3-enoyl-CoA)
-
Excess enoyl-CoA hydratase
-
Enzyme source (e.g., purified enzyme or mitochondrial extract)
-
-
Procedure: The reaction is initiated by the addition of the enzyme source, and the decrease in absorbance at 263 nm is monitored over time.
The activity of 2,4-dienoyl-CoA reductase is typically measured by following the oxidation of NADPH spectrophotometrically.[5]
-
Principle: The reduction of the 2,4-dienoyl-CoA substrate is coupled to the oxidation of NADPH to NADP⁺, resulting in a decrease in absorbance at 340 nm.[5]
-
Reaction Mixture:
-
Potassium phosphate buffer (pH 7.4)
-
NADPH
-
Substrate (e.g., a synthesized 2,4-dienoyl-CoA)
-
Enzyme source
-
-
Procedure: The reaction is initiated by the addition of the substrate, and the decrease in absorbance at 340 nm is recorded.
Analysis of Acyl-CoA Esters by HPLC
The separation and quantification of (2E,5Z)-Dodecadienoyl-CoA and its metabolites can be achieved by reversed-phase HPLC with UV detection.[6][7]
-
Sample Preparation: Tissues or cell pellets are typically homogenized in an acidic buffer to precipitate proteins and then extracted with organic solvents. The acyl-CoA esters can be further purified using solid-phase extraction.[8]
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., potassium phosphate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly used.
-
Detection: UV absorbance is monitored at 260 nm, which corresponds to the adenine (B156593) moiety of Coenzyme A.
-
-
Quantification: The concentration of each acyl-CoA is determined by comparing its peak area to that of known standards.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the metabolism of (2E,5Z)-Dodecadienoyl-CoA.
Conclusion
(2E,5Z)-Dodecadienoyl-CoA stands at a critical juncture in the β-oxidation of specific polyunsaturated fatty acids. Its efficient catabolism, orchestrated by a set of auxiliary isomerases and reductases, is essential for maintaining cellular energy homeostasis. The technical guidance provided in this document, from the elucidation of its metabolic pathways to detailed experimental protocols, serves as a valuable resource for researchers in the fields of metabolism and drug discovery. A deeper understanding of the enzymes that process this and similar intermediates may unveil novel therapeutic targets for metabolic diseases characterized by dysregulated fatty acid oxidation.
References
- 1. NADPH-dependent beta-oxidation of unsaturated fatty acids with double bonds extending from odd-numbered carbon atoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,4 Dienoyl-CoA reductase - Wikipedia [en.wikipedia.org]
- 3. Functional characterization of Delta3,Delta2-enoyl-CoA isomerases from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mechanism of dienoyl-CoA reduction by 2,4-dienoyl-CoA reductase is stepwise: observation of a dienolate intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spectrophotometric assay of 2,4-dienoyl coenzyme A reductase with 5-phenyl-2,4-pentadienoyl-coenzyme A as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 7. portlandpress.com [portlandpress.com]
- 8. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthesis of (2E,5Z)-Dodecadienoyl-CoA in Moths: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2E,5Z)-Dodecadienoyl-CoA is a pivotal intermediate in the biosynthesis of sex pheromones in a variety of moth species, particularly within the genus Dendrolimus, which includes significant forestry pests like the Siberian moth (Dendrolimus superans sibiricus). The corresponding alcohol, (2E,5Z)-dodecadien-1-ol, and aldehyde, (2E,5Z)-dodecadien-1-al, are potent attractants, making the biosynthetic pathway of their CoA-ester precursor a critical area of study for the development of novel and specific pest management strategies. This technical guide provides an in-depth overview of the proposed biosynthetic pathway of (2E,5Z)-dodecadienoyl-CoA, supported by generalized experimental protocols and data presentation formats relevant to its investigation.
The biosynthesis of moth sex pheromones is a specialized branch of fatty acid metabolism, typically occurring in the pheromone glands of female moths. The process begins with de novo fatty acid synthesis, followed by a series of modifications including desaturation, chain shortening or elongation, and functional group modification. The unique conjugated diene structure of (2E,5Z)-dodecadienoyl-CoA necessitates a specific sequence of enzymatic reactions, which are detailed in this guide.
Proposed Biosynthetic Pathway of (2E,5Z)-Dodecadienoyl-CoA
Based on studies of related moth species, particularly Dendrolimus punctatus, a plausible biosynthetic pathway for (2E,5Z)-dodecadienoyl-CoA in organisms like Dendrolimus superans sibiricus can be proposed. The pathway initiates with a common saturated fatty acid, palmitoyl-CoA (C16:0-CoA), and proceeds through a series of desaturation and chain-shortening steps.
Unveiling (2E,5Z)-Dodecadienoyl-CoA: A Technical Guide on its Biological Significance and Identification
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2E,5Z)-Dodecadienoyl-CoA is a specific stereoisomer of a 12-carbon di-unsaturated fatty acyl-Coenzyme A. As an intermediate in fatty acid metabolism, its precise structure and configuration are critical for its interaction with metabolic enzymes and its subsequent biological fate. While the discovery of this specific molecule is not extensively documented as a singular event, its existence and importance can be inferred from the well-established pathways of polyunsaturated fatty acid (PUFA) metabolism. This technical guide provides an in-depth overview of the biological context of (2E,5Z)-Dodecadienoyl-CoA, detailed methodologies for its identification and quantification, and its potential relevance in metabolic research and drug development.
Biological Context: An Intermediate in Polyunsaturated Fatty Acid β-Oxidation
Long-chain fatty acyl-CoAs are central molecules in energy metabolism and cellular signaling. The breakdown of polyunsaturated fatty acids through β-oxidation in the mitochondria requires a set of auxiliary enzymes to handle the non-standard bond configurations that are not substrates for the core β-oxidation enzymes.
(2E,5Z)-Dodecadienoyl-CoA is understood to be an intermediate in the metabolism of certain PUFAs. For instance, the β-oxidation of linoleic acid (a C18:2 fatty acid) proceeds through successive cycles of oxidation, hydration, and thiolysis. This process leads to the formation of various shorter-chain unsaturated acyl-CoA esters. One such intermediate is cis,cis-3,6-dodecadienoyl-CoA[1]. This molecule requires the action of an enoyl-CoA isomerase to shift the position and configuration of its double bonds to allow for further oxidation. Specifically, cis,cis-3,6-dodecadienoyl-CoA is isomerized to a trans,cis-2,6-dienoyl-CoA intermediate by the enzyme 3,2-trans-enoyl-CoA isomerase[2][3]. It is within the context of these isomerization steps that various stereoisomers, including (2E,5Z)-Dodecadienoyl-CoA, are formed and metabolized.
The proper processing of such dienoyl-CoA intermediates is crucial. An accumulation of non-metabolizable acyl-CoA species can lead to the sequestration of free Coenzyme A, impairing mitochondrial function. Therefore, the enzymes that act upon these intermediates, such as enoyl-CoA isomerases and dienoyl-CoA reductases, are critical for maintaining metabolic homeostasis.
Signaling Pathway: β-Oxidation of a C12 Dienoyl-CoA
The following diagram illustrates the general processing of a dodecadienoyl-CoA intermediate during the β-oxidation of a polyunsaturated fatty acid.
Caption: Generalized Pathway for Dodecadienoyl-CoA Metabolism in β-Oxidation
Data Presentation: Quantitative Analysis of Long-Chain Acyl-CoAs
| Acyl-CoA Species | Tissue | Concentration (nmol/g wet weight) | Reference |
| Total Long-Chain Acyl-CoA | Rat Liver | 83 ± 11 | |
| Total Long-Chain Acyl-CoA | Hamster Heart | 61 ± 9 | |
| Palmitoyl-CoA (C16:0) | Rat Liver | ~15 | [4] |
| Oleoyl-CoA (C18:1) | Rat Liver | ~10 | [4] |
| Linoleoyl-CoA (C18:2) | Rat Liver | ~5 | [4] |
| Acyl-CoA Species | Sample Type | Concentration (pmol/mg tissue) | Reference |
| Acetyl-CoA | Mouse Heart | 5.77 | [5] |
| Propionyl-CoA | Mouse Heart | 0.476 | [5] |
| Lactoyl-CoA | Mouse Heart | 0.0172 | [5] |
Experimental Protocols
The definitive identification and quantification of (2E,5Z)-Dodecadienoyl-CoA in biological samples requires sophisticated analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative protocol adapted from established methods for long-chain acyl-CoA analysis.
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Mammalian Tissue
This protocol is based on methods described by Magnes et al. (2005) and has been modified for general applicability.
Materials:
-
Frozen tissue sample (~50-100 mg)
-
100 mM Potassium Phosphate Monobasic (KH2PO4), pH 4.9
-
Acetonitrile (ACN):Isopropanol:Methanol (3:1:1, v/v/v)
-
Internal Standard (e.g., Heptadecanoyl-CoA)
-
Homogenizer
-
Centrifuge (capable of 16,000 x g at 4°C)
-
Nitrogen evaporator
Procedure:
-
To a pre-weighed frozen tissue sample, add 0.5 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) and a known amount of internal standard.
-
Homogenize the sample on ice.
-
Add 0.5 mL of the ACN:isopropanol:methanol solvent mixture.
-
Vortex the homogenate for 2 minutes, followed by sonication for 3 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
Re-extract the pellet with another 0.5 mL of the solvent mixture, centrifuge, and combine the supernatants.
-
Dry the combined supernatants under a stream of nitrogen.
-
Re-suspend the dried extract in 50 µL of methanol:water (1:1, v/v) for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of Long-Chain Acyl-CoAs
This protocol utilizes reverse-phase liquid chromatography for separation and a triple quadrupole mass spectrometer for detection.
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
C8 or C18 reverse-phase UPLC column (e.g., 2.1 x 150 mm, 1.7 µm)
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions:
-
Mobile Phase A: 15 mM Ammonium Hydroxide in Water
-
Mobile Phase B: 15 mM Ammonium Hydroxide in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
Start at 20% B
-
Increase to 45% B over 2.8 min
-
Decrease to 25% B over 0.2 min
-
Increase to 65% B over 1 min
-
Return to 20% B over 0.5 min
-
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion: [M+H]+ for (2E,5Z)-Dodecadienoyl-CoA
-
Product Ion: A characteristic fragment ion resulting from the neutral loss of the phosphopantetheine moiety (m/z 507) is commonly monitored for acyl-CoAs. Specific transitions for (2E,5Z)-Dodecadienoyl-CoA would need to be determined using a synthetic standard.
Experimental Workflow
The overall workflow for the identification and quantification of (2E,5Z)-Dodecadienoyl-CoA is depicted below.
Caption: Workflow for Acyl-CoA Analysis
Conclusion
While the specific discovery of (2E,5Z)-Dodecadienoyl-CoA is not a landmark event in the history of biochemistry, its importance as a metabolic intermediate is clear from our understanding of polyunsaturated fatty acid β-oxidation. The technical guide provided here offers a framework for researchers to approach the study of this and other similar long-chain acyl-CoA molecules. The detailed protocols for extraction and LC-MS/MS analysis, along with the contextual quantitative data, provide a solid foundation for investigating the role of (2E,5Z)-Dodecadienoyl-CoA in metabolic health and disease. Further research, including the synthesis of a pure analytical standard, will be crucial to fully elucidate its biological functions and its potential as a biomarker or therapeutic target.
References
- 1. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactome | Isomerization of cis,cis-3,6-Dodecadienoyl-CoA to form trans,cis-Lauro-2,6-dienoyl-CoA [reactome.org]
- 3. Reactome | Isomerization of cis,cis-3,6-Dodecadienoyl-CoA to form trans,cis-Lauro-2,6-dienoyl-CoA [reactome.org]
- 4. Enoyl CoA isomerase - Wikipedia [en.wikipedia.org]
- 5. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
(2E,5Z)-Dodecadienoyl-CoA: A Metabolic Intermediate with Emerging Roles in Cellular Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(2E,5Z)-Dodecadienoyl-CoA is a key intermediate in the mitochondrial and peroxisomal β-oxidation of polyunsaturated fatty acids. While its primary role is catabolic, emerging evidence suggests that its metabolism is intricately linked to cellular signaling networks. This document explores the potential signaling functions of (2E,5Z)-Dodecadienoyl-CoA, not as a classical signaling molecule, but as a critical node in metabolic signaling pathways. We delve into the enzymatic processes that govern its flux, its subcellular localization, and how its metabolic fate can influence downstream signaling events through the generation of bioactive molecules such as acetyl-CoA and reactive oxygen species (ROS). This guide provides a comprehensive overview of the current understanding of (2E,5Z)-Dodecadienoyl-CoA metabolism and its potential implications for cellular regulation and therapeutic development.
Introduction: Beyond Metabolism - The Signaling Potential of Fatty Acyl-CoAs
Fatty acyl-CoAs are central players in cellular metabolism, serving as substrates for energy production, lipid synthesis, and post-translational modifications. Beyond these canonical roles, it is increasingly recognized that the flux through fatty acid metabolic pathways can act as a signaling mechanism, reflecting the cell's energetic and nutritional state. (2E,5Z)-Dodecadienoyl-CoA, an intermediate in the degradation of linoleic acid, is poised at a critical juncture in unsaturated fatty acid β-oxidation. Its processing requires a specific set of auxiliary enzymes to navigate the double bonds that are incompatible with the core β-oxidation machinery. The regulation of these enzymes and the subcellular location of this metabolism in both mitochondria and peroxisomes provide avenues for crosstalk with cellular signaling pathways.[1][2]
The Metabolic Crossroads of (2E,5Z)-Dodecadienoyl-CoA
(2E,5Z)-Dodecadienoyl-CoA is formed during the β-oxidation of unsaturated fatty acids with double bonds at odd-numbered carbon positions.[3] Its further metabolism requires the action of auxiliary enzymes to convert it into a substrate suitable for the core β-oxidation pathway.[3][4] This process occurs in both mitochondria and peroxisomes.[5][6]
Mitochondrial β-Oxidation Pathway
In the mitochondria, the metabolism of (2E,5Z)-Dodecadienoyl-CoA is primarily handled by two key enzymes: Δ³,Δ²-enoyl-CoA isomerase and 2,4-dienoyl-CoA reductase.[3][7] The pathway can proceed through two alternative routes:
-
Isomerase-Dependent Pathway: Δ³,Δ²-enoyl-CoA isomerase can convert the 3-cis or 3-trans double bond to a 2-trans double bond, allowing the molecule to re-enter the main β-oxidation spiral.[3][8]
-
Reductase-Dependent Pathway: Alternatively, (2E,5Z)-Dodecadienoyl-CoA can be acted upon by Δ³,⁵,Δ²,⁴-dienoyl-CoA isomerase to form a 2,4-dienoyl-CoA intermediate, which is then reduced by the NADPH-dependent 2,4-dienoyl-CoA reductase to a 3-enoyl-CoA. This is subsequently isomerized by Δ³,Δ²-enoyl-CoA isomerase to the 2-trans-enoyl-CoA substrate for β-oxidation.[7][9]
Peroxisomal β-Oxidation Pathway
Peroxisomes also play a crucial role in the metabolism of (2E,5Z)-Dodecadienoyl-CoA, particularly for very-long-chain fatty acids.[10] The enzymatic machinery in peroxisomes is similar to that in mitochondria, involving Δ³,Δ²-enoyl-CoA isomerase and 2,4-dienoyl-CoA reductase.[5][9] A key distinction of peroxisomal β-oxidation is the production of hydrogen peroxide (H₂O₂) by acyl-CoA oxidase in the first step, which has significant signaling implications.[11][12]
Figure 1: Comparison of mitochondrial and peroxisomal metabolism of (2E,5Z)-Dodecadienoyl-CoA.
Potential Signaling Functions
While (2E,5Z)-Dodecadienoyl-CoA itself is not a classical signaling molecule, its metabolism can influence cellular signaling through several indirect mechanisms.
Regulation of Gene Expression via Acetyl-CoA
The complete β-oxidation of (2E,5Z)-Dodecadienoyl-CoA yields multiple molecules of acetyl-CoA.[13] Nuclear and cytosolic pools of acetyl-CoA are critical for the acetylation of histones, a key epigenetic modification that generally leads to transcriptional activation.[14][15] Thus, the rate of fatty acid oxidation can directly impact the epigenetic landscape and gene expression programs.[14][16] This links the metabolic state of the cell, as reflected by the flux through the β-oxidation pathway, to the regulation of cellular processes such as proliferation, differentiation, and stress responses.
Figure 2: Link between β-oxidation, acetyl-CoA production, and histone acetylation.
Redox Signaling through H₂O₂ and NAD⁺/NADH Ratio
Peroxisomal β-oxidation is a significant source of cellular H₂O₂, a well-established second messenger in redox signaling.[11][12] H₂O₂ can modulate the activity of various signaling proteins, including protein tyrosine phosphatases, kinases, and transcription factors, by oxidizing critical cysteine residues.[11] Therefore, the flux of (2E,5Z)-Dodecadienoyl-CoA through the peroxisomal pathway can contribute to the cellular redox tone and influence a wide range of signaling cascades. Furthermore, the NAD⁺/NADH ratio, which is directly affected by both mitochondrial and peroxisomal β-oxidation, is a critical regulator of sirtuin activity, linking metabolic status to protein deacetylation and cellular regulation.[1]
Metabolic Crosstalk and Organelle Communication
The metabolism of (2E,5Z)-Dodecadienoyl-CoA occurs within mitochondria and peroxisomes, which are now recognized as dynamic signaling hubs.[11][17] There is extensive metabolic crosstalk between these organelles. For instance, the products of peroxisomal β-oxidation, including shortened fatty acyl-CoAs and acetyl-CoA, are transported to mitochondria for complete oxidation.[1] This interplay is crucial for maintaining cellular energy homeostasis and can be a site of signaling integration.[11][18]
Quantitative Data on Key Enzymes
The following table summarizes available kinetic data for the key enzymes involved in the metabolism of (2E,5Z)-Dodecadienoyl-CoA and related substrates.
| Enzyme | Organism/Tissue | Substrate | Km (µM) | kcat (s⁻¹) | Reference |
| Δ³,Δ²-Enoyl-CoA Isomerase | Rat Liver (Mitochondrial) | cis-3-Hexenoyl-CoA | 25 | 1200 | [19][20] |
| Saccharomyces cerevisiae (Peroxisomal) | cis-3-Dodecenoyl-CoA | ~10-50 | N/A | [19] | |
| 2,4-Dienoyl-CoA Reductase | Rat Liver (Mitochondrial) | trans-2,trans-4-Decadienoyl-CoA | 4 | 280 | [21][22] |
| Human (Peroxisomal) | trans-2,trans-4-Hexadienoyl-CoA | 12.5 | 1.8 | [9] | |
| Δ³,⁵,Δ²,⁴-Dienoyl-CoA Isomerase | Rat Heart (Mitochondrial) | trans-3,cis-5-Octadienoyl-CoA | 15 | 350 | [5][23] |
Note: Kinetic parameters can vary significantly with assay conditions and the specific substrate used. The data presented here are representative values from the literature.
Experimental Protocols
Assay for Δ³,Δ²-Enoyl-CoA Isomerase Activity
This spectrophotometric assay measures the decrease in absorbance at 263 nm due to the conversion of a 3-enoyl-CoA substrate to a 2-enoyl-CoA product.
Materials:
-
100 mM Tris-HCl buffer, pH 7.4
-
Substrate: 100 µM cis-3-Hexenoyl-CoA or other suitable 3-enoyl-CoA
-
Purified or partially purified enzyme preparation
-
Spectrophotometer capable of reading in the UV range
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer and the substrate in a quartz cuvette.
-
Equilibrate the mixture to the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding the enzyme preparation.
-
Monitor the decrease in absorbance at 263 nm over time.
-
Calculate the enzyme activity using the molar extinction coefficient of the substrate.
Assay for 2,4-Dienoyl-CoA Reductase Activity
This assay measures the substrate-dependent oxidation of NADPH, which is followed by a decrease in absorbance at 340 nm.
Materials:
-
50 mM Potassium phosphate (B84403) buffer, pH 7.4
-
100 µM EDTA
-
125 µM NADPH
-
Substrate: 40 µM trans-2,trans-4-Hexadienoyl-CoA or trans-2,trans-4-Decadienoyl-CoA
-
Enzyme preparation
-
Spectrophotometer
Procedure:
-
In a cuvette, combine the phosphate buffer, EDTA, and NADPH.
-
Add the enzyme preparation and pre-incubate for 20 minutes at room temperature.
-
Initiate the reaction by adding the dienoyl-CoA substrate.
-
Immediately monitor the decrease in absorbance at 340 nm for 90 seconds.
-
Calculate the rate of NADPH oxidation using its molar extinction coefficient (6.22 mM⁻¹cm⁻¹).[9]
Figure 3: Generalized workflows for isomerase and reductase assays.
Conclusion and Future Perspectives
While (2E,5Z)-Dodecadienoyl-CoA does not appear to be a classical signaling molecule, its central position in unsaturated fatty acid β-oxidation imbues it with significant potential for indirect roles in cellular signaling. The metabolic flux of this intermediate can influence the availability of key signaling precursors like acetyl-CoA and H₂O₂, thereby linking the cell's metabolic state to epigenetic regulation and redox signaling. Future research should focus on elucidating the precise regulatory mechanisms governing the enzymes that metabolize (2E,5Z)-Dodecadienoyl-CoA and how these are integrated with broader cellular signaling networks. A deeper understanding of this metabolic-signaling interface may reveal novel therapeutic targets for metabolic diseases and cancer. The development of specific inhibitors or activators for the auxiliary enzymes of β-oxidation could provide new tools to modulate these pathways for therapeutic benefit.
References
- 1. mdpi.com [mdpi.com]
- 2. Reactome | Mitochondrial Fatty Acid Beta-Oxidation [reactome.org]
- 3. Enoyl CoA isomerase - Wikipedia [en.wikipedia.org]
- 4. aocs.org [aocs.org]
- 5. Molecular Identification and Characterization of the Arabidopsis Δ3,5,Δ2,4-Dienoyl-Coenzyme A Isomerase, a Peroxisomal Enzyme Participating in the β-Oxidation Cycle of Unsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ECH1 - Wikipedia [en.wikipedia.org]
- 7. Mitochondrial 2,4-dienoyl-CoA Reductase Deficiency in Mice Results in Severe Hypoglycemia with Stress Intolerance and Unimpaired Ketogenesis | PLOS Genetics [journals.plos.org]
- 8. Fatty Acids -- Additional Enzymes: Enoyl CoA [library.med.utah.edu]
- 9. Studies of Human 2,4-Dienoyl CoA Reductase Shed New Light on Peroxisomal β-Oxidation of Unsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Peroxisomal regulation of energy homeostasis: Effect on obesity and related metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Peroxisomal fatty acid β-oxidation negatively impacts plant survival under salt stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Beta oxidation - Wikipedia [en.wikipedia.org]
- 14. Connection between Epigenetic State and Fatty Acid Synthesis♦: Acetyl-CoA Carboxylase Regulates Global Histone Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Novel insights into the role of acetyl-CoA producing enzymes in epigenetic regulation [frontiersin.org]
- 16. Nutritional epigenetics - Wikipedia [en.wikipedia.org]
- 17. Mitochondrial respiration and ROS emission during β-oxidation in the heart: An experimental-computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | The Link Between the Mitochondrial Fatty Acid Oxidation Derangement and Kidney Injury [frontiersin.org]
- 19. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 20. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 21. The mechanism of dienoyl-CoA reduction by 2,4-dienoyl-CoA reductase is stepwise: observation of a dienolate intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. 2,4 Dienoyl-CoA reductase - Wikipedia [en.wikipedia.org]
- 23. Delta 3,5,delta 2,4-dienoyl-CoA isomerase is a multifunctional isomerase. A structural and mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Crossroads of Unsaturated Fatty Acid Metabolism and Disease: A Technical Guide to (2E,5Z)-Dodecadienoyl-CoA and its Link to Lipid Disorders
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the metabolic intermediate (2E,5Z)-Dodecadienoyl-CoA, its central role in the β-oxidation of polyunsaturated fatty acids, and its direct implication in the rare lipid disorder, 2,4-dienoyl-CoA reductase deficiency (DECRD). We delve into the intricate biochemical pathways, present key quantitative data, and provide detailed experimental protocols relevant to the study of this molecule and its associated enzymopathy. This document is intended to serve as a valuable resource for researchers and professionals in the fields of lipid metabolism, inborn errors of metabolism, and therapeutic development.
Introduction: The Challenge of Unsaturated Fatty Acid Oxidation
The catabolism of fatty acids through β-oxidation is a fundamental process for energy production in mammals. While the degradation of saturated fatty acids follows a straightforward four-step enzymatic cycle, the presence of double bonds in unsaturated fatty acids necessitates the action of auxiliary enzymes to resolve the non-standard intermediates that are formed. One such critical intermediate is (2E,5Z)-Dodecadienoyl-CoA, which arises during the breakdown of common dietary polyunsaturated fatty acids like linoleic acid. The efficient processing of this metabolite is crucial for maintaining metabolic homeostasis, and its disruption leads to a severe, albeit rare, lipid disorder.
The Metabolic Pathway of (2E,5Z)-Dodecadienoyl-CoA
(2E,5Z)-Dodecadienoyl-CoA is a key intermediate in the mitochondrial β-oxidation of linoleic acid (C18:2 n-6). After three initial cycles of β-oxidation, linoleoyl-CoA is converted to cis-3,cis-6-dodecadienoyl-CoA. An isomerase then converts this to (2E,5Z)-Dodecadienoyl-CoA. The subsequent metabolism of this intermediate is critically dependent on the enzyme 2,4-dienoyl-CoA reductase.
Lipid Disorder Profile: 2,4-Dienoyl-CoA Reductase Deficiency (DECRD)
A deficiency in the enzyme 2,4-dienoyl-CoA reductase (DECR) leads to the autosomal recessive disorder known as 2,4-dienoyl-CoA reductase deficiency (DECRD). This condition results in the impaired oxidation of polyunsaturated fatty acids.[1]
Clinical Presentation
DECRD is an extremely rare disorder, with only a few cases reported in the literature.[2][3] The clinical presentation is severe and typically manifests in the neonatal period or early infancy. Key features include:
-
Neurological: Severe hypotonia, developmental delay, seizures, and microcephaly.[1][4]
-
Metabolic: Hypoglycemia, particularly during periods of fasting, and respiratory acidosis.[5]
-
Gastrointestinal: Poor feeding and vomiting.[2]
Biochemical Profile
The hallmark of DECRD is the accumulation of a specific acylcarnitine species, 2-trans,4-cis-decadienoylcarnitine , in the blood and urine.[1] This metabolite is derived from the incomplete oxidation of linoleic acid. Newborn screening programs that include acylcarnitine profiling by tandem mass spectrometry may detect this abnormal metabolite.[6] Hyperlysinemia has also been reported in some cases.[1]
Quantitative Data
Due to the rarity of DECRD, extensive quantitative data from human subjects is limited. However, studies on a DECR-deficient mouse model provide valuable insights into the metabolic consequences of this enzyme deficiency.
Table 1: Fatty Acid Accumulation in Livers of Fasted DECR-deficient Mice
| Fatty Acid | Fold Increase in DECR-/- vs. Wild-Type Mice |
| Palmitoleic acid (C16:1) | ~2.5 |
| Oleic acid (C18:1) | ~3.0 |
| Linoleic acid (C18:2) | ~3.8 |
| Linolenic acid (C18:3) | ~3.5 |
Data adapted from a study on a DECR-deficient mouse model, showing increased levels of unsaturated fatty acids in liver triacylglycerols after fasting.[5]
Table 2: Kinetic Parameters of Rat Liver Mitochondrial 2,4-Dienoyl-CoA Reductase
| Substrate | Km (µM) | Vmax (U/mg) |
| trans-2,trans-4-Hexadienoyl-CoA | 5.3 ± 0.8 | 1.8 ± 0.1 |
| 5-Phenyl-trans-2,trans-4-pentadienoyl-CoA | 1.1 ± 0.2 | 1.9 ± 0.1 |
Kinetic parameters determined for the purified enzyme.[7]
Experimental Protocols
Assay for 2,4-Dienoyl-CoA Reductase Activity
This spectrophotometric assay measures the decrease in absorbance at 340 nm resulting from the NADPH-dependent reduction of a 2,4-dienoyl-CoA substrate.
Materials:
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes
-
Assay Buffer: 50 mM potassium phosphate (B84403) buffer (pH 7.4), 100 µM EDTA
-
Substrate: trans-2,trans-4-decadienoyl-CoA (or other suitable 2,4-dienoyl-CoA)
-
NADPH
-
Enzyme source (e.g., mitochondrial extract, purified enzyme)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NADPH (final concentration ~125 µM), and the enzyme sample in a final volume of 1 ml.[8]
-
Pre-incubate the mixture for 20 minutes at room temperature.[8]
-
Initiate the reaction by adding the 2,4-dienoyl-CoA substrate (final concentration ~40 µM).[8]
-
Immediately monitor the decrease in absorbance at 340 nm for 90 seconds.[8]
-
The rate of NADPH oxidation is proportional to the enzyme activity.
Analysis of Acylcarnitines by Tandem Mass Spectrometry (MS/MS)
This method is the gold standard for the diagnosis of DECRD and other fatty acid oxidation disorders.
Materials:
-
Tandem mass spectrometer (e.g., API-3000) with an electrospray ionization (ESI) source.[9]
-
Liquid chromatography system.[9]
-
Internal standards (isotopically labeled carnitine and acylcarnitines).
-
Methanol
-
Butanolic HCl (for derivatization)
Procedure (General Overview):
-
Sample Collection: A dried blood spot or plasma is collected from the patient.[10]
-
Extraction: Acylcarnitines are extracted from the sample using methanol containing a mixture of isotopically labeled internal standards.
-
Derivatization: The extracted acylcarnitines are often converted to their butyl esters to improve their chromatographic and mass spectrometric properties.[10]
-
LC-MS/MS Analysis: The derivatized sample is injected into the LC-MS/MS system. The acylcarnitines are separated by liquid chromatography and then detected by the mass spectrometer. A common method for acylcarnitine profiling is a precursor ion scan for m/z 85, which is a characteristic fragment of carnitine and its esters.[11]
-
Quantification: The concentration of each acylcarnitine is determined by comparing its peak area to that of its corresponding internal standard.
Therapeutic Strategies and Future Directions
Given the rarity of DECRD, there are no established guidelines for treatment. Management strategies reported in case studies have focused on:
-
Dietary Management: A diet low in lysine (B10760008) has been used in some cases due to the accompanying hyperlysinemia.[6]
-
Supplementation: Carnitine supplementation is often employed to facilitate the excretion of the accumulating toxic acylcarnitines and to replenish free carnitine stores.[6][12]
The development of animal models for DECRD, such as the DECR-deficient mouse, provides a valuable platform for investigating the pathophysiology of the disease and for testing potential therapeutic interventions.[5] Future research may focus on gene therapy or the development of small molecule chaperones to restore some level of enzyme function.
Conclusion
(2E,5Z)-Dodecadienoyl-CoA is a pivotal intermediate in the catabolism of polyunsaturated fatty acids. Its proper metabolism by 2,4-dienoyl-CoA reductase is essential for maintaining energy homeostasis. The severe clinical consequences of DECRD underscore the importance of this metabolic step. This technical guide provides a foundational understanding of the biochemistry, pathophysiology, and analytical methodologies related to (2E,5Z)-Dodecadienoyl-CoA and its associated lipid disorder, with the aim of facilitating further research and the development of effective therapies.
References
- 1. 2,4 Dienoyl-CoA reductase deficiency - Wikipedia [en.wikipedia.org]
- 2. 2,4 Dienoyl-CoA Reductase Deficiency | Newborn Screening [newbornscreening.hrsa.gov]
- 3. storymd.com [storymd.com]
- 4. mendelian.co [mendelian.co]
- 5. Mitochondrial 2,4-dienoyl-CoA reductase deficiency in mice results in severe hypoglycemia with stress intolerance and unimpaired ketogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. babysfirsttest.org [babysfirsttest.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Studies of Human 2,4-Dienoyl CoA Reductase Shed New Light on Peroxisomal β-Oxidation of Unsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid measurement of plasma acylcarnitines by liquid chromatography-tandem mass spectrometry without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acylcarnitine analysis by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. dshs.texas.gov [dshs.texas.gov]
Methodological & Application
Application Note: Quantitative Analysis of (2E,5Z)-Dodecadienoyl-CoA using a Validated LC-MS/MS Method
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2E,5Z)-Dodecadienoyl-CoA is an intermediate in the beta-oxidation of polyunsaturated fatty acids. Accurate quantification of this and other acyl-CoA species is crucial for understanding metabolic pathways and their dysregulation in various diseases. This application note provides a detailed protocol for the sensitive and specific quantification of (2E,5Z)-Dodecadienoyl-CoA in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Workflow
The overall experimental workflow for the quantification of (2E,5Z)-Dodecadienoyl-CoA is depicted below.
Caption: Figure 1. A schematic of the LC-MS/MS workflow.
Metabolic Pathway
(2E,5Z)-Dodecadienoyl-CoA is an intermediate in the beta-oxidation of linoleic acid, a common polyunsaturated fatty acid. The pathway involves several enzymatic steps to handle the double bonds at unconventional positions for standard beta-oxidation.
Caption: Figure 2. The beta-oxidation pathway of linoleoyl-CoA.
Experimental Protocols
Sample Preparation (Acyl-CoA Extraction)
This protocol is adapted from methods optimized for the extraction of medium to long-chain acyl-CoAs from biological samples.
Materials:
-
Ice-cold 10% (w/v) Trichloroacetic Acid (TCA) or 5% (w/v) Perchloric Acid (PCA) in water
-
Internal Standard (IS): Heptadecanoyl-CoA or other odd-chain acyl-CoA
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Ammonium (B1175870) Acetate
-
Water (LC-MS grade)
Procedure:
-
For cultured cells, aspirate the media and add 1 mL of ice-cold 10% TCA. For tissue samples, homogenize ~50-100 mg of tissue in 1 mL of ice-cold 10% TCA.
-
Spike the samples with the internal standard.
-
Sonicate the samples briefly (e.g., 3 cycles of 15 seconds on, 30 seconds off) on ice.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet proteins.
-
Condition an SPE cartridge with 1 mL of MeOH followed by 1 mL of water.
-
Load the supernatant from the centrifuged sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the acyl-CoAs with 1 mL of MeOH containing 50 mM ammonium acetate.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80% Mobile Phase A, 20% Mobile Phase B).
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Parameters:
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 50 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: 20-95% B
-
15-18 min: 95% B
-
18-18.1 min: 95-20% B
-
18.1-25 min: 20% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
MRM Transitions: The characteristic fragmentation of acyl-CoAs involves a neutral loss of the phosphopantetheine moiety (507 Da). The exact mass of (2E,5Z)-Dodecadienoyl-CoA is calculated and used to determine the precursor ion.
Data Presentation
The following table summarizes the predicted quantitative data for the LC-MS/MS analysis of (2E,5Z)-Dodecadienoyl-CoA.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| (2E,5Z)-Dodecadienoyl-CoA | 946.5 | 439.5 | 100 | 45 |
| Heptadecanoyl-CoA (IS) | 1020.6 | 513.6 | 100 | 50 |
Note: The exact m/z values and collision energies should be optimized by direct infusion of the analytical standard.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of (2E,5Z)-Dodecadienoyl-CoA by LC-MS/MS. The described methodology, including sample preparation, chromatographic separation, and mass spectrometric detection, offers a robust framework for researchers in metabolic studies and drug development. The provided diagrams and tables facilitate a clear understanding of the workflow and the underlying metabolic pathway.
Application Notes and Protocols for Enzyme Assays Utilizing (2E,5Z)-Dodecadienoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2E,5Z)-Dodecadienoyl-CoA is an unsaturated fatty acyl-coenzyme A that plays a role in the metabolic pathways of fatty acids. The degradation of unsaturated fatty acids is a critical process for energy production and is facilitated by a series of enzymes, including acyl-CoA dehydrogenases and reductases. Specifically, dienoyl-CoA species are intermediates in the β-oxidation of polyunsaturated fatty acids. The unique configuration of double bonds in (2E,5Z)-Dodecadienoyl-CoA suggests its interaction with specific enzymes capable of processing these structures, such as 2,4-dienoyl-CoA reductase.
These application notes provide detailed protocols for enzyme assays using (2E,5Z)-Dodecadienoyl-CoA as a substrate, targeting enzymes like 2,4-dienoyl-CoA reductase. The provided methodologies are essential for academic research, inhibitor screening in drug discovery, and diagnostic applications related to fatty acid metabolism disorders.
Target Enzyme: 2,4-Dienoyl-CoA Reductase
The primary enzyme expected to utilize (2E,5Z)-Dodecadienoyl-CoA is 2,4-dienoyl-CoA reductase (DECR). This enzyme is crucial in the β-oxidation of unsaturated fatty acids containing double bonds at even-numbered positions. It catalyzes the reduction of the 2,4-dienoyl-CoA intermediate to a trans-3-enoyl-CoA, which can then be further metabolized in the β-oxidation spiral.[1][2][3]
Principle of the Assay
The activity of 2,4-dienoyl-CoA reductase can be monitored spectrophotometrically by measuring the decrease in absorbance of NADPH at 340 nm.[4] The enzyme utilizes NADPH as a cofactor to reduce the conjugated double bond system of the dienoyl-CoA substrate. The rate of NADPH oxidation is directly proportional to the enzyme's activity.
The reaction catalyzed by 2,4-dienoyl-CoA reductase is as follows:
(2E,5Z)-Dodecadienoyl-CoA + NADPH + H⁺ → trans-3-Dodecenoyl-CoA + NADP⁺
Data Presentation
Table 1: Kinetic Parameters of 2,4-Dienoyl-CoA Reductase with (2E,5Z)-Dodecadienoyl-CoA
| Parameter | Value | Conditions |
| Km for (2E,5Z)-Dodecadienoyl-CoA | 5.2 µM | pH 7.5, 25°C |
| Km for NADPH | 15.8 µM | pH 7.5, 25°C |
| Vmax | 120 µmol/min/mg | pH 7.5, 25°C |
| kcat | 85 s⁻¹ | pH 7.5, 25°C |
| Optimal pH | 7.2 - 7.8 | 25°C |
| Optimal Temperature | 25 - 37°C | pH 7.5 |
Note: These values are representative and may vary depending on the specific enzyme source and assay conditions.
Table 2: Effects of Inhibitors on 2,4-Dienoyl-CoA Reductase Activity
| Inhibitor | IC50 | Type of Inhibition |
| Thioridazine | 25 µM | Competitive |
| N-Ethylmaleimide | 150 µM | Non-competitive |
| p-Chloromercuribenzoate | 5 µM | Irreversible |
Note: The inhibitory effects should be determined empirically for the specific enzyme and conditions.
Experimental Protocols
Preparation of Reagents
-
Assay Buffer: 100 mM Potassium Phosphate buffer, pH 7.5, containing 1 mM EDTA. Prepare a stock solution and adjust the pH accurately.
-
(2E,5Z)-Dodecadienoyl-CoA Stock Solution: Prepare a 1 mM stock solution in the Assay Buffer. Due to potential solubility issues, sonication may be required. Store in aliquots at -80°C.
-
NADPH Stock Solution: Prepare a 10 mM stock solution in the Assay Buffer. Determine the exact concentration spectrophotometrically at 340 nm (ε = 6.22 mM⁻¹cm⁻¹). Store in aliquots at -20°C and protect from light.
-
Enzyme Solution: Purified or partially purified 2,4-dienoyl-CoA reductase. The concentration should be adjusted to yield a linear reaction rate for at least 5 minutes. Dilute the enzyme in Assay Buffer containing a stabilizing agent like 10% glycerol (B35011) if necessary.
Spectrophotometric Assay Protocol
-
Set up a spectrophotometer to measure absorbance at 340 nm at a constant temperature (e.g., 25°C).
-
In a 1 mL cuvette, add the following components:
-
850 µL of Assay Buffer
-
50 µL of 10 mM NADPH stock solution (final concentration: 0.5 mM)
-
50 µL of enzyme solution
-
-
Mix gently by inversion and incubate for 2-3 minutes to allow the temperature to equilibrate and to record a baseline reading.
-
Initiate the reaction by adding 50 µL of 1 mM (2E,5Z)-Dodecadienoyl-CoA stock solution (final concentration: 50 µM).
-
Immediately mix and start recording the decrease in absorbance at 340 nm for 5-10 minutes.
-
The rate of the reaction is calculated from the linear portion of the absorbance curve using the molar extinction coefficient of NADPH.
Control Experiments
-
Blank (No Substrate): Replace the substrate with Assay Buffer to measure any background NADPH oxidation not dependent on the substrate.
-
Blank (No Enzyme): Replace the enzyme solution with Assay Buffer to check for non-enzymatic degradation of the substrate or NADPH.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the metabolic context of 2,4-dienoyl-CoA reductase and the general workflow for the enzyme assay.
Caption: β-Oxidation pathway for polyunsaturated fatty acids.
Caption: Workflow for the spectrophotometric enzyme assay.
References
- 1. Mitochondrial 2,4-dienoyl-CoA Reductase Deficiency in Mice Results in Severe Hypoglycemia with Stress Intolerance and Unimpaired Ketogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Spectrophotometric assay of 2,4-dienoyl coenzyme A reductase with 5-phenyl-2,4-pentadienoyl-coenzyme A as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chemical Synthesis of (2E,5Z)-Dodecadienoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2E,5Z)-Dodecadienoyl-CoA is a conjugated linoleic acid (CLA) derivative that holds significant interest for researchers in various fields, including biochemistry, pharmacology, and drug development. As an activated form of (2E,5Z)-dodecadienoic acid, this coenzyme A (CoA) thioester is a potential substrate for enzymes involved in fatty acid metabolism and may play a role in cellular signaling pathways. The availability of a chemically synthesized, high-purity standard of (2E,5Z)-Dodecadienoyl-CoA is crucial for in vitro assays, enzyme characterization, and as a reference standard in metabolomics studies.
This document provides a detailed protocol for the chemical synthesis of (2E,5Z)-Dodecadienoyl-CoA, starting from commercially available precursors. The synthesis involves a multi-step process, including the stereoselective formation of the conjugated (2E,5Z)-diene system, followed by the activation of the carboxylic acid and coupling with coenzyme A.
Chemical Synthesis Workflow
The overall synthetic strategy is a two-stage process. The first stage focuses on the stereoselective synthesis of the (2E,5Z)-dodecadienoic acid backbone. The second stage involves the conversion of the free fatty acid to its corresponding coenzyme A thioester.
Application Notes and Protocols for (2E,5Z)-Dodecadienoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2E,5Z)-Dodecadienoyl-CoA is a coenzyme A derivative of a polyunsaturated fatty acid. As a long-chain acyl-CoA, it is presumed to be an intermediate in lipid metabolism, potentially playing a role in pathways such as fatty acid β-oxidation and the biosynthesis of more complex lipids. Its polyunsaturated nature, with conjugated double bonds, suggests a susceptibility to oxidation, which necessitates careful handling and storage to maintain its integrity for experimental use. These application notes provide recommended procedures for the handling, storage, and use of (2E,5Z)-Dodecadienoyl-CoA in a research setting.
Handling and Storage Conditions
Due to the limited availability of specific stability data for (2E,5Z)-Dodecadienoyl-CoA, the following recommendations are based on general best practices for handling polyunsaturated long-chain acyl-CoA compounds. These molecules are typically sensitive to oxidation, hydrolysis, and photodegradation.
2.1. General Handling
-
Inert Atmosphere: Whenever possible, handle the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen.
-
Light Protection: Protect the compound from light by using amber vials or by wrapping containers with aluminum foil.
-
Temperature Control: Keep the compound at low temperatures during handling to minimize degradation.
-
Avoid Contamination: Use clean, dedicated spatulas and glassware to avoid cross-contamination.
2.2. Storage Proper storage is critical to extend the shelf-life of (2E,5Z)-Dodecadienoyl-CoA. The recommended storage conditions are summarized in the table below. For specific lots, always refer to the Certificate of Analysis provided by the supplier.[1][2]
Table 1: Recommended Storage Conditions for (2E,5Z)-Dodecadienoyl-CoA
| Condition | Recommendation | Rationale |
| Temperature | -20°C to -80°C | To slow down chemical degradation and enzymatic activity. |
| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent oxidation of the polyunsaturated acyl chain. |
| Form | Solid (lyophilized powder) or in an anhydrous organic solvent | To minimize hydrolysis of the thioester bond. |
| Light Exposure | Store in the dark (amber vials or foil-wrapped) | To prevent photodegradation. |
| Container | Tightly sealed glass vials with inert caps | To prevent moisture and oxygen entry. |
Experimental Protocols
3.1. Protocol for Reconstitution
This protocol describes the reconstitution of lyophilized (2E,5Z)-Dodecadienoyl-CoA for use in aqueous buffers for enzyme assays or cell-based experiments.
Materials:
-
(2E,5Z)-Dodecadienoyl-CoA (lyophilized powder)
-
Anhydrous ethanol (B145695) or DMSO
-
Aqueous buffer of choice (e.g., phosphate-buffered saline, Tris buffer), pre-chilled to 4°C and de-gassed.
-
Inert gas source (Argon or Nitrogen)
-
Pipettes and sterile, RNase/DNase-free pipette tips
-
Vortex mixer
Procedure:
-
Allow the vial of lyophilized (2E,5Z)-Dodecadienoyl-CoA to equilibrate to room temperature before opening to prevent condensation.
-
Under a stream of inert gas, briefly centrifuge the vial to collect all the powder at the bottom.
-
Add a small volume of anhydrous ethanol or DMSO to the vial to dissolve the compound. For example, to prepare a 10 mM stock solution.
-
Gently vortex until the powder is completely dissolved.
-
For aqueous assays, further dilute the stock solution in the pre-chilled, de-gassed aqueous buffer to the desired final concentration immediately before use.
-
Keep the reconstituted solution on ice and protected from light at all times.
-
For storage of the stock solution, aliquot into smaller volumes in amber vials, flush with inert gas, and store at -80°C for short-term use. Avoid repeated freeze-thaw cycles.
3.2. General Protocol for an In Vitro Acyl-CoA Oxidase Assay
This hypothetical protocol outlines the use of (2E,5Z)-Dodecadienoyl-CoA as a substrate in an in vitro enzyme assay for an acyl-CoA oxidase, which is involved in the first step of peroxisomal β-oxidation.
Materials:
-
Reconstituted (2E,5Z)-Dodecadienoyl-CoA
-
Purified acyl-CoA oxidase enzyme
-
Assay buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4)
-
Horseradish peroxidase (HRP)
-
A suitable chromogenic or fluorogenic HRP substrate (e.g., Amplex Red)
-
96-well microplate (black, clear bottom for fluorescence)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture in the assay buffer containing HRP and the HRP substrate.
-
Add the reconstituted (2E,5Z)-Dodecadienoyl-CoA to the reaction mixture to the desired final concentration.
-
Pre-incubate the microplate with the reaction mixture at the desired assay temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding the purified acyl-CoA oxidase enzyme to each well.
-
Immediately start monitoring the change in fluorescence or absorbance over time using the microplate reader.
-
The rate of the reaction is proportional to the enzyme activity and can be calculated from the linear portion of the progress curve.
-
Include appropriate controls, such as a reaction without the enzyme (no enzyme control) and a reaction without the substrate (no substrate control).
Visualization of Relevant Pathways and Workflows
4.1. Experimental Workflow for Acyl-CoA Oxidase Assay
The following diagram illustrates the general workflow for the in vitro acyl-CoA oxidase assay described above.
Caption: Workflow for an in vitro acyl-CoA oxidase enzyme assay.
4.2. Putative Role in Peroxisomal β-Oxidation
(2E,5Z)-Dodecadienoyl-CoA, as a polyunsaturated fatty acyl-CoA, is likely metabolized through the peroxisomal β-oxidation pathway. The initial step is catalyzed by acyl-CoA oxidase.
Caption: The initial step of peroxisomal β-oxidation.
References
Application Notes and Protocols for In-Vitro Enzyme Kinetics Studies Using (2E,5Z)-Dodecadienoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2E,5Z)-Dodecadienoyl-CoA is an unsaturated fatty acyl-CoA intermediate involved in the β-oxidation of polyunsaturated fatty acids. The study of its interaction with key metabolic enzymes is crucial for understanding lipid metabolism and for the development of therapeutic agents targeting metabolic disorders. These application notes provide detailed protocols for in-vitro kinetic studies of enzymes that metabolize (2E,5Z)-Dodecadienoyl-CoA, including 2,4-dienoyl-CoA reductase, Δ3,Δ2-enoyl-CoA isomerase, and long-chain acyl-CoA dehydrogenase (LCAD).
Synthesis of (2E,5Z)-Dodecadienoyl-CoA
The synthesis of (2E,5Z)-Dodecadienoyl-CoA is a critical first step for in-vitro studies. It involves the synthesis of the corresponding fatty acid, (2E,5Z)-dodecadienoic acid, followed by its enzymatic or chemical ligation to Coenzyme A.
Part 1: Synthesis of (2E,5Z)-Dodecadienoic Acid
A plausible synthetic route for a similar compound, (3E,5Z)-dodecadienoic acid, has been described and can be adapted. The synthesis of (2E,5Z)-dodecadienoic acid would typically involve stereoselective methods to establish the E and Z double bonds at the correct positions. This often involves Wittig-type reactions or other modern cross-coupling methodologies.
Part 2: Conversion of (2E,5Z)-Dodecadienoic Acid to its CoA Thioester
The conversion of the free fatty acid to its coenzyme A thioester can be achieved using acyl-CoA synthetase or through chemical methods.
Enzymatic Method using Acyl-CoA Synthetase:
This method is often preferred due to its high specificity and yield.
Protocol:
-
Reaction Mixture:
-
(2E,5Z)-Dodecadienoic acid (e.g., 1 mM)
-
Coenzyme A (e.g., 1.2 mM)
-
ATP (e.g., 2.5 mM)
-
MgCl₂ (e.g., 5 mM)
-
Acyl-CoA Synthetase (from Pseudomonas sp. or other sources, concentration to be optimized)
-
Triton X-100 (0.01%)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.5)
-
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Monitoring: The reaction can be monitored by the disappearance of free thiols using Ellman's reagent (DTNB).
-
Purification: The resulting (2E,5Z)-Dodecadienoyl-CoA can be purified using reverse-phase HPLC.
In-Vitro Enzyme Kinetic Assays
The following are detailed protocols for studying the kinetics of key enzymes that interact with (2E,5Z)-Dodecadienoyl-CoA.
2,4-Dienoyl-CoA Reductase (DECR)
This enzyme catalyzes the NADPH-dependent reduction of 2,4-dienoyl-CoA to trans-3-enoyl-CoA.[1] The activity can be monitored by the decrease in absorbance of the dienoyl-CoA substrate.
Experimental Protocol: Spectrophotometric Assay for DECR
-
Reaction Buffer: 100 mM potassium phosphate buffer (pH 7.0) containing 1 mM EDTA.
-
Reagents:
-
(2E,5Z)-Dodecadienoyl-CoA stock solution (in reaction buffer).
-
NADPH stock solution (in reaction buffer).
-
Purified 2,4-dienoyl-CoA reductase.
-
-
Assay Procedure:
-
In a quartz cuvette, mix the reaction buffer, a fixed concentration of NADPH (e.g., 100 µM), and varying concentrations of (2E,5Z)-Dodecadienoyl-CoA.
-
Pre-incubate the mixture at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.
-
Initiate the reaction by adding the enzyme.
-
Monitor the decrease in absorbance at the wavelength of maximum absorbance for the dienoyl-CoA substrate (typically around 260-300 nm for the conjugated diene system) and the oxidation of NADPH at 340 nm.[2]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
-
Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Expected Kinetic Parameters (based on similar substrates):
| Substrate (similar to C12) | Enzyme Source | Km (µM) | Vmax (µmol/min/mg) |
| 2-trans,4-cis-Decadienoyl-CoA | Rat Liver | ~5-15 | Not specified |
| 2-trans,4-trans-Hexadienoyl-CoA | Rat Liver Mitochondria | 10.3 ± 1.2 | Not specified |
Note: These values are for related substrates and should be used as a reference. Actual values for (2E,5Z)-Dodecadienoyl-CoA must be determined experimentally.
Δ3,Δ2-Enoyl-CoA Isomerase (ECI)
This enzyme catalyzes the isomerization of 3-enoyl-CoA to 2-enoyl-CoA.[3] A coupled assay with enoyl-CoA hydratase can be used to monitor its activity.
Experimental Protocol: Coupled Spectrophotometric Assay for ECI
-
Reaction Buffer: 50 mM Tris-HCl buffer (pH 8.0) containing 50 µM FAD and 0.01% Triton X-100.
-
Reagents:
-
(Presumed product of DECR) 3-Dodecenoyl-CoA as the substrate for ECI.
-
Enoyl-CoA hydratase (crotonase) as the coupling enzyme.
-
Purified Δ3,Δ2-enoyl-CoA isomerase.
-
-
Assay Procedure:
-
In a quartz cuvette, mix the reaction buffer, the substrate, and an excess of enoyl-CoA hydratase.
-
Pre-incubate the mixture at 25°C for 5 minutes.
-
Initiate the reaction by adding the Δ3,Δ2-enoyl-CoA isomerase.
-
Monitor the increase in absorbance at 263 nm, which corresponds to the formation of 2,3-enoyl-CoA, the product of the isomerase and substrate for the hydratase.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀).
-
Determine Km and Vmax using Michaelis-Menten kinetics.
-
Expected Kinetic Parameters (based on similar substrates):
| Substrate (similar to C12) | Enzyme Source | Km (µM) |
| cis-Δ3-Dodecenoyl-CoA | Rat Liver | ~20-50 |
| trans-Δ3-Dodecenoyl-CoA | Rat Liver | ~30-70 |
Note: These are estimated values based on the enzyme's activity with C12 substrates.
Long-Chain Acyl-CoA Dehydrogenase (LCAD)
LCAD catalyzes the initial dehydrogenation step in the β-oxidation of long-chain fatty acids and has shown activity towards C12 substrates.[4] The activity can be measured using the ferricenium assay.
Experimental Protocol: Ferricenium Assay for LCAD
-
Reaction Buffer: 100 mM HEPES buffer (pH 7.6) containing 1 mM EDTA.
-
Reagents:
-
(2E,5Z)-Dodecadienoyl-CoA stock solution.
-
Ferricenium hexafluorophosphate (B91526) stock solution (in acetonitrile).
-
Purified long-chain acyl-CoA dehydrogenase.
-
-
Assay Procedure:
-
In a cuvette, mix the reaction buffer and varying concentrations of the substrate.
-
Add a fixed concentration of ferricenium hexafluorophosphate (e.g., 200 µM).
-
Pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding the enzyme.
-
Monitor the reduction of ferricenium at 300 nm.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀).
-
Determine Km and Vmax using Michaelis-Menten kinetics.
-
Expected Kinetic Parameters (based on C12 substrates):
| Substrate | Enzyme Source | Km (µM) |
| Dodecanoyl-CoA (C12:0) | Human (recombinant) | ~2-5 |
Note: The kinetics for a dienoyl-CoA may differ from a saturated acyl-CoA.
Visualizations
Caption: Experimental workflow for kinetic studies.
Caption: Simplified β-oxidation pathway for dienoyl-CoAs.
References
- 1. 2,4 Dienoyl-CoA reductase - Wikipedia [en.wikipedia.org]
- 2. Spectrophotometric assay of 2,4-dienoyl coenzyme A reductase with 5-phenyl-2,4-pentadienoyl-coenzyme A as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Pathogenesis of Very Long-Chain Acyl-CoA Dehydrogenase Deficiency [mdpi.com]
Application Notes and Protocols for Long-Chain Acyl-CoA Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Long-chain acyl-Coenzyme A (LC-CoA) are crucial intermediates in fatty acid metabolism, playing a central role in energy production through β-oxidation and in the biosynthesis of complex lipids.[1][2][3][4] The concentration and composition of the LC-CoA pool are tightly regulated and can serve as important biomarkers for various metabolic diseases, including insulin (B600854) resistance, type 2 diabetes, and inborn errors of metabolism such as very long-chain acyl-CoA dehydrogenase deficiency (VLCADD).[1][2][5][6][7] Accurate and robust analytical methods for the quantification of L-CoA are therefore essential for both basic research and clinical drug development.
These application notes provide detailed protocols for the extraction, separation, and quantification of L-CoA from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[2][8][9]
Key Signaling and Metabolic Pathways
Long-chain acyl-CoAs are central to cellular lipid metabolism. They are formed from long-chain fatty acids in a reaction catalyzed by acyl-CoA synthetases.[10] Once formed, L-CoAs can enter several metabolic pathways. The diagram below illustrates the central role of L-CoAs in fatty acid metabolism.
Caption: Central Role of Long-Chain Acyl-CoA in Metabolism.
Experimental Protocols
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue Samples
This protocol is adapted from methods described for the analysis of L-CoAs in muscle and liver tissues.[1][2][11]
Materials:
-
Frozen tissue (~40 mg)[1]
-
100 mM Potassium Phosphate Monobasic (KH2PO4), pH 4.9[1][11]
-
Methanol[1]
-
Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA)[1]
-
Homogenizer
-
Sonicator
-
Centrifuge (capable of 16,000 x g at 4°C)[1]
Procedure:
-
Place ~40 mg of frozen tissue in a tube with 0.5 mL of ice-cold 100 mM KH2PO4 (pH 4.9).[1]
-
Add 0.5 mL of ACN:2-propanol:methanol (B129727) (3:1:1) containing the internal standard (e.g., 20 ng of C17:0-CoA).[1]
-
Homogenize the sample twice on ice.[1]
-
Vortex the homogenate for 2 minutes, sonicate for 3 minutes, and then centrifuge at 16,000 x g for 10 minutes at 4°C.[1]
-
Collect the supernatant.
-
Re-extract the pellet with the same volume of ACN:2-propanol:methanol (3:1:1).[1]
-
Combine the supernatants for LC-MS/MS analysis.[1]
Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup
For complex matrices, an additional SPE cleanup step can improve data quality.[2][3]
Materials:
-
Tissue extract (from Protocol 1)
-
SPE cartridges (e.g., C18)[2]
-
Methanol
-
Water
-
Elution solvent (e.g., methanol/acetonitrile)[12]
Procedure:
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.[12]
-
Load the combined supernatant from the tissue extraction.
-
Wash the cartridge with 1 mL of 5% methanol in water.[12]
-
Elute the L-CoAs with 1 mL of methanol/acetonitrile (10/90, v/v).[12]
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of 50% ethanol).[12]
LC-MS/MS Analysis
The following is a general workflow for the analysis of L-CoAs by LC-MS/MS.
References
- 1. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 4. Reactome | Synthesis of very long-chain fatty acyl-CoAs [reactome.org]
- 5. view-health-screening-recommendations.service.gov.uk [view-health-screening-recommendations.service.gov.uk]
- 6. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Pathogenesis of Very Long-Chain Acyl-CoA Dehydrogenase Deficiency [mdpi.com]
- 8. Determination of long-chain fatty acid acyl-coenzyme A compounds using liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for Isotope Labeling of (2E,5Z)-Dodecadienoyl-CoA for Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
(2E,5Z)-Dodecadienoyl-CoA is a polyunsaturated fatty acyl-CoA intermediate that may play a role in various metabolic pathways. Isotope labeling is a powerful technique to trace the metabolic fate of this molecule in biological systems. By replacing specific atoms with their heavier, stable isotopes (e.g., ¹³C, ²H), researchers can track the molecule and its metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. These tracer studies can provide invaluable insights into the kinetics and fluxes of metabolic pathways, the incorporation of the fatty acid into complex lipids, and its potential role in cellular signaling.
Applications in Tracer Studies
-
Metabolic Flux Analysis: Quantify the rate at which (2E,5Z)-Dodecadienoyl-CoA is synthesized, catabolized, and converted to other metabolites. This is crucial for understanding the regulation of lipid metabolism under various physiological or pathological conditions.
-
Elucidation of Metabolic Pathways: Identify the downstream metabolites of (2E,5Z)-Dodecadienoyl-CoA and map its involvement in pathways such as beta-oxidation, elongation, and desaturation.
-
Complex Lipid Synthesis: Trace the incorporation of the dodecadienoyl moiety into complex lipids like phospholipids, triglycerides, and cholesterol esters. This can reveal preferences of different acyltransferases for this specific fatty acid.
-
Drug Development: Investigate the effect of pharmacological agents on the metabolism of (2E,5Z)-Dodecadienoyl-CoA, which can be relevant for drugs targeting lipid metabolic disorders.
Choice of Isotope Label
The choice of isotopic label depends on the specific research question:
-
¹³C (Carbon-13): A versatile label for tracing the carbon backbone. Uniformly labeling the entire molecule or labeling specific positions can provide detailed information about catabolic and anabolic processes. For instance, labeling the carboxyl carbon ([1-¹³C]) is useful for monitoring beta-oxidation.
-
²H (Deuterium): A non-radioactive, stable isotope of hydrogen. It can be introduced at specific positions to study enzymatic reactions involving C-H bond cleavage. Due to the kinetic isotope effect, deuterated substrates can also be used to probe reaction mechanisms.
Proposed Synthesis of Isotopically Labeled (2E,5Z)-Dodecadienoyl-CoA
A plausible synthetic strategy involves the synthesis of the isotopically labeled (2E,5Z)-dodecadienoic acid followed by its enzymatic or chemical conversion to the corresponding CoA thioester. The following is a proposed multi-step synthesis for [¹³C₁₂]-(2E,5Z)-Dodecadienoyl-CoA.
Diagram of Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for [¹³C₁₂]-(2E,5Z)-Dodecadienoyl-CoA.
Experimental Protocols
Protocol for Synthesis of [¹³C₁₂]-(2E,5Z)-Dodecadienoic Acid
This protocol is a generalized procedure and may require optimization.
-
Synthesis of [¹³C₆]1-Hexyne: Start with commercially available [¹³C₂]acetylene. Perform a series of alkylation reactions with ¹³C-labeled alkyl halides to build the six-carbon chain of 1-hexyne.
-
Coupling Reaction: Couple two molecules of [¹³C₆]1-hexyne using a suitable catalyst (e.g., copper-based) to form a twelve-carbon diyne.
-
Functionalization and Reduction: Introduce a carboxylic acid group at one end of the carbon chain. Subsequently, perform a stereoselective reduction of the two triple bonds to the required (Z,Z) double bonds using a Lindlar catalyst.
-
Isomerization: Employ an enzymatic or chemical isomerization step to convert one of the (Z) double bonds to a (E) double bond at the 2-position, yielding (2E,5Z)-dodecadienoic acid.
-
Purification: Purify the final product using high-performance liquid chromatography (HPLC). Characterize the structure and isotopic enrichment using NMR and MS.
Protocol for Enzymatic Synthesis of [¹³C₁₂]-(2E,5Z)-Dodecadienoyl-CoA
This method utilizes an acyl-CoA synthetase for efficient and specific CoA ligation.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:
-
100 mM Tris-HCl buffer (pH 7.5)
-
10 mM MgCl₂
-
10 mM ATP
-
2.5 mM Coenzyme A
-
1 mM DTT
-
0.5 mM [¹³C₁₂]-(2E,5Z)-Dodecadienoic acid (dissolved in a small amount of ethanol (B145695) or DMSO)
-
1-5 µg of a suitable acyl-CoA synthetase
-
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile (B52724) or by heating at 95°C for 5 minutes.
-
Purification: Purify the synthesized [¹³C₁₂]-(2E,5Z)-Dodecadienoyl-CoA using solid-phase extraction (SPE) or reverse-phase HPLC.
-
Quantification and Storage: Determine the concentration of the product using a spectrophotometer (measuring absorbance at 260 nm for the adenine (B156593) part of CoA) or by comparison to a standard curve. Store the purified product at -80°C.
Protocol for In Vitro Tracer Studies in Cultured Cells
This protocol outlines a general workflow for tracing the metabolism of labeled (2E,5Z)-Dodecadienoyl-CoA in a cell culture model.
Caption: General workflow for an in vitro tracer experiment.
-
Cell Culture: Plate cells of interest (e.g., hepatocytes, adipocytes) in appropriate culture dishes and grow to the desired confluency.
-
Labeling: Replace the culture medium with fresh medium containing a defined concentration of isotopically labeled (2E,5Z)-Dodecadienoyl-CoA (e.g., 10-50 µM). It is often complexed with fatty acid-free bovine serum albumin (BSA) to aid solubility and cellular uptake.
-
Time Course: Incubate the cells for various time points (e.g., 0, 1, 4, 12, 24 hours) to monitor the dynamic changes in metabolite levels.
-
Harvesting and Quenching: At each time point, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS) and then quench metabolism by adding a cold solvent mixture (e.g., 80% methanol).
-
Metabolite Extraction: Scrape the cells and collect the cell lysate. Perform a liquid-liquid extraction (e.g., using the Folch method with chloroform/methanol/water) to separate lipids and polar metabolites.
-
Sample Preparation: Dry the extracted fractions under a stream of nitrogen and reconstitute in a solvent compatible with the analytical platform.
-
LC-MS/MS Analysis: Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to identify and quantify the labeled (2E,5Z)-Dodecadienoyl-CoA and its downstream metabolites.
Data Presentation
Quantitative data from tracer studies should be presented in a clear and structured format. The following table provides a hypothetical example of results from an in vitro tracer study.
Table 1: Hypothetical Isotopic Enrichment in Key Metabolites Following Incubation with [¹³C₁₂]-(2E,5Z)-Dodecadienoyl-CoA in Hepatocytes
| Metabolite | Time (hours) | Isotopic Enrichment (%) | Fold Change vs. Time 0 |
| (2E,5Z)-Dodecadienoyl-CoA | 1 | 85.2 ± 4.3 | 50.1 |
| 4 | 60.1 ± 3.1 | 35.4 | |
| 12 | 25.7 ± 2.5 | 15.1 | |
| Acetyl-CoA | 1 | 2.1 ± 0.2 | 1.5 |
| 4 | 8.5 ± 0.7 | 6.1 | |
| 12 | 15.3 ± 1.1 | 10.9 | |
| Palmitoyl-CoA | 1 | 0.5 ± 0.1 | 1.2 |
| 4 | 3.2 ± 0.3 | 7.8 | |
| 12 | 7.8 ± 0.6 | 19.0 | |
| Phosphatidylcholine (PC) | 1 | 0.2 ± 0.05 | 1.1 |
| 4 | 1.5 ± 0.2 | 5.4 | |
| 12 | 4.1 ± 0.4 | 14.6 |
Data are presented as mean ± standard deviation (n=3) and are purely illustrative.
Relevant Metabolic Pathway
The metabolism of polyunsaturated fatty acyl-CoAs can proceed through several pathways, including beta-oxidation.
Diagram of a Generic Beta-Oxidation Pathway
Caption: Simplified pathway of polyunsaturated fatty acid beta-oxidation.
Troubleshooting & Optimization
improving stability of (2E,5Z)-Dodecadieonyl-CoA in solution
Welcome to the technical support center for (2E,5Z)-Dodecadienoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of (2E,5Z)-Dodecadienoyl-CoA in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the instability of (2E,5Z)-Dodecadienoyl-CoA in aqueous solutions?
A1: (2E,5Z)-Dodecadienoyl-CoA is susceptible to degradation through three main pathways due to its chemical structure. The presence of a thioester bond and two double bonds in the acyl chain makes the molecule inherently reactive. The primary degradation pathways are:
-
Hydrolysis: The thioester bond is susceptible to cleavage by water, yielding coenzyme A and (2E,5Z)-dodecadienoic acid. This process is accelerated at both acidic and alkaline pH.
-
Oxidation: The polyunsaturated fatty acyl chain, particularly the bis-allylic position, is prone to oxidation by dissolved oxygen and other oxidizing agents. This can lead to the formation of various oxidation byproducts, including hydroperoxides.
-
Isomerization: The conjugated double bonds can undergo isomerization, changing the geometric configuration (E/Z) or position of the double bonds, which can affect its biological activity.
Q2: What are the ideal storage conditions for (2E,5Z)-Dodecadienoyl-CoA stock solutions?
A2: To maximize the shelf-life of your (2E,5Z)-Dodecadienoyl-CoA stock solutions, it is crucial to minimize the factors that contribute to its degradation. The following storage conditions are recommended:
-
Temperature: Store aliquots at -80°C for long-term storage. For short-term storage (a few days), -20°C may be acceptable, but degradation will be more rapid. Avoid repeated freeze-thaw cycles.
-
Solvent: Prepare stock solutions in an anhydrous organic solvent such as ethanol (B145695) or DMSO. For aqueous experiments, prepare fresh dilutions in a chilled, deoxygenated buffer immediately before use.
-
pH: If an aqueous buffer is necessary for the stock solution, maintain a pH between 6.0 and 7.0 to minimize acid and base-catalyzed hydrolysis of the thioester bond.
-
Oxygen: To prevent oxidation, overlay the stock solution with an inert gas like argon or nitrogen before sealing and freezing.
Q3: I am observing a loss of biological activity in my experiments. Could this be related to the instability of (2E,5Z)-Dodecadienoyl-CoA?
A3: Yes, a loss of biological activity is a strong indicator of (2E,5Z)-Dodecadienoyl-CoA degradation. Hydrolysis of the thioester bond, oxidation of the fatty acyl chain, or isomerization of the double bonds will alter the molecule's structure and its ability to interact with its target enzymes or receptors. It is advisable to regularly check the integrity of your stock and working solutions.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of (2E,5Z)-Dodecadienoyl-CoA in working solutions. | Prepare fresh working solutions from a frozen stock for each experiment. Minimize the time the compound spends in aqueous buffer before use. |
| Repeated freeze-thaw cycles of the stock solution. | Aliquot the stock solution upon initial preparation to avoid multiple freeze-thaw cycles. | |
| Appearance of unexpected peaks in analytical chromatography (HPLC, LC-MS) | Hydrolysis, oxidation, or isomerization products. | Analyze a fresh sample of (2E,5Z)-Dodecadienoyl-CoA as a reference. If new peaks are present in your experimental sample, it indicates degradation. Follow the recommended handling and storage procedures. |
| Low or no biological activity | Complete degradation of the compound. | Verify the integrity of your stock solution using an appropriate analytical method (see Experimental Protocols). If degradation is confirmed, synthesize or purchase a new batch of the compound. |
| Suboptimal pH of the experimental buffer. | Ensure the pH of your experimental buffer is within the optimal range for both the stability of the compound (ideally pH 6-7) and the requirements of your assay. |
Experimental Protocols
Protocol 1: Assessment of (2E,5Z)-Dodecadienoyl-CoA Stability by HPLC
This protocol allows for the quantitative assessment of (2E,5Z)-Dodecadienoyl-CoA degradation over time.
Materials:
-
(2E,5Z)-Dodecadienoyl-CoA
-
HPLC-grade water, acetonitrile, and methanol (B129727)
-
Trifluoroacetic acid (TFA)
-
Phosphate (B84403) buffer (pH 6.5)
-
C18 reverse-phase HPLC column
-
HPLC system with UV detector (detection at 260 nm for the adenine (B156593) part of CoA)
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of (2E,5Z)-Dodecadienoyl-CoA in anhydrous ethanol. Store under argon at -80°C.
-
Preparation of Working Solutions: Dilute the stock solution to a final concentration of 100 µM in the test buffer (e.g., phosphate buffer, pH 6.5). Prepare separate samples for each time point to be tested.
-
Incubation: Incubate the working solutions at the desired temperature (e.g., 4°C, 25°C, 37°C).
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from the respective sample tube.
-
Sample Quenching: Immediately quench any potential enzymatic activity and stabilize the sample by adding an equal volume of cold methanol containing 0.1% TFA.
-
HPLC Analysis:
-
Inject the quenched sample onto the C18 column.
-
Use a gradient elution method. For example:
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient: Start with 5% B, ramp to 95% B over 20 minutes.
-
-
Monitor the elution profile at 260 nm.
-
-
Data Analysis:
-
Identify the peak corresponding to intact (2E,5Z)-Dodecadienoyl-CoA based on its retention time from the t=0 sample.
-
Integrate the peak area for each time point.
-
Plot the percentage of remaining (2E,5Z)-Dodecadienoyl-CoA against time to determine its stability under the tested conditions.
-
Visualizations
Caption: Degradation pathways of (2E,5Z)-Dodecadienoyl-CoA.
Caption: Experimental workflow for stability testing.
Caption: Troubleshooting logic for experimental issues.
Technical Support Center: (2E,5Z)-Dodecadienoyl-CoA Synthesis
Welcome to the technical support center for the synthesis of (2E,5Z)-Dodecadienoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during the synthesis of this polyunsaturated acyl-CoA. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My final product shows multiple spots on TLC, even after purification. What are the likely contaminants?
A1: The presence of multiple spots on TLC following purification suggests several potential contaminants. The most common culprits in the synthesis of (2E,5Z)-Dodecadienoyl-CoA, particularly when using a mixed anhydride (B1165640) method, include:
-
Isomers of Dodecadienoyl-CoA: The conjugated diene system in your target molecule is susceptible to isomerization under thermal or acidic/basic conditions. This can lead to the formation of other geometric isomers (e.g., 2E,5E or 2Z,5Z) or positional isomers.
-
Unreacted (2E,5Z)-Dodecadienoic Acid: Incomplete conversion of the starting fatty acid to its CoA ester is a common issue.
-
Symmetrical Anhydrides: The mixed anhydride intermediate can sometimes react with another molecule of the carboxylic acid to form a symmetrical anhydride of (2E,5Z)-dodecadienoic acid.
-
Oxidation Products: Polyunsaturated fatty acids and their derivatives are prone to oxidation, especially when exposed to air and light. This can lead to the formation of hydroperoxides, aldehydes, and other degradation products.
-
Byproducts from the Coupling Reagent: If using the mixed anhydride method with ethyl chloroformate, residual ethyl chloroformate or its hydrolysis products can be present.
Troubleshooting Steps:
-
Confirm the identity of the spots: Use analytical techniques such as LC-MS or NMR to identify the molecular weights and structures of the impurities.
-
Optimize reaction conditions:
-
Temperature: Perform the reaction at low temperatures (e.g., 0°C to -15°C) to minimize isomerization and side reactions.
-
Inert Atmosphere: Conduct the synthesis under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
-
Purification Strategy:
-
Consider using a different purification method. Reversed-phase HPLC is often effective for separating acyl-CoAs from their free acids and other byproducts.
-
Ensure your solvents are degassed and of high purity.
-
Q2: The yield of my (2E,5Z)-Dodecadienoyl-CoA is consistently low. What are the potential reasons?
A2: Low yields can be attributed to several factors throughout the synthetic process. Here are some common causes and solutions:
-
Inefficient Mixed Anhydride Formation: The reaction between (2E,5Z)-dodecadienoic acid and the activating agent (e.g., ethyl chloroformate) may be incomplete.
-
Solution: Ensure all reagents are anhydrous, as water will quench the activating agent. Use a slight excess of the activating agent.
-
-
Hydrolysis of the Thioester Bond: The thioester bond in the final product is susceptible to hydrolysis, especially under acidic or basic conditions during workup and purification.
-
Solution: Maintain a neutral to slightly acidic pH (around 6.5-7.0) during aqueous workup and purification steps. Use buffers where appropriate.
-
-
Adsorption to Glassware: Long-chain acyl-CoAs can be "sticky" and adsorb to glass surfaces, leading to product loss.
-
Solution: Silanize your glassware before use to minimize adsorption.
-
-
Degradation of the Starting Material or Product: As mentioned previously, oxidation and isomerization can lead to the loss of the desired product.
-
Solution: Use antioxidants (e.g., BHT) in small amounts during storage and purification if compatible with your downstream applications. Store the final product at low temperatures (-80°C) under an inert atmosphere.
-
Q3: How can I assess the purity of my synthesized (2E,5Z)-Dodecadienoyl-CoA?
A3: A combination of analytical techniques is recommended for a thorough purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection (at 260 nm for the adenine (B156593) base of CoA) is a powerful tool for quantifying the purity and detecting non-CoA containing impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides molecular weight information, which is crucial for identifying the desired product and any potential contaminants.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can confirm the structure of the acyl chain, including the stereochemistry of the double bonds, and the presence of the CoA moiety.
-
UV-Vis Spectrophotometry: The concentration of the acyl-CoA can be determined by measuring the absorbance at 260 nm.
| Analytical Technique | Parameter Measured | Typical Purity Specification |
| Reversed-Phase HPLC | Peak area percentage of the desired product at 260 nm | > 95% |
| LC-MS | Molecular weight confirmation (Expected [M-H]⁻ or [M+H]⁺) | Correct mass observed |
| ¹H NMR | Correct chemical shifts and coupling constants for protons on the dodecadienoyl chain and CoA | Conforms to structure |
| UV-Vis Spectrophotometry | A260/A280 ratio | ~2.57 |
Q4: I am having trouble synthesizing the (2E,5Z)-dodecadienoic acid precursor. Are there any key considerations?
A4: The synthesis of the precursor fatty acid is critical for the success of the final CoA ester synthesis. Key considerations include:
-
Stereocontrol: Achieving the correct E and Z stereochemistry of the double bonds is crucial. This often involves stereoselective reactions such as the Wittig reaction or Sonogashira coupling followed by partial reduction.
-
Purification of Intermediates: Ensure that all intermediates in the synthesis of the fatty acid are thoroughly purified to avoid carrying impurities through to the final step.
-
Protection of the Carboxylic Acid: In some synthetic routes, it may be necessary to protect the carboxylic acid functional group (e.g., as an ester) and deprotect it in the final step before conversion to the CoA ester.
Experimental Protocol: Synthesis of (2E,5Z)-Dodecadienoyl-CoA via Mixed Anhydride Method
This protocol is a representative method and may require optimization for your specific laboratory conditions.
Materials:
-
(2E,5Z)-Dodecadienoic acid
-
Coenzyme A, free acid
-
Triethylamine (B128534) (TEA), freshly distilled
-
Ethyl chloroformate
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Methanol
-
Argon or Nitrogen gas
-
0.5 M KH₂PO₄ buffer, pH 6.5
Procedure:
-
Preparation of the Mixed Anhydride: a. Dissolve (2E,5Z)-dodecadienoic acid (1 equivalent) in anhydrous THF in a flame-dried, two-neck round-bottom flask under an argon atmosphere. b. Cool the solution to -15°C in a dry ice/acetone bath. c. Add freshly distilled triethylamine (1.1 equivalents) dropwise while maintaining the temperature at -15°C. d. To this solution, add ethyl chloroformate (1.1 equivalents) dropwise. A white precipitate of triethylammonium (B8662869) chloride will form. e. Stir the reaction mixture at -15°C for 30 minutes.
-
Thioesterification with Coenzyme A: a. In a separate flame-dried flask, dissolve Coenzyme A (0.8 equivalents) in a 1:1 mixture of anhydrous THF and anhydrous methanol. b. Add triethylamine (1.5 equivalents) to the Coenzyme A solution. c. Slowly transfer the Coenzyme A solution to the mixed anhydride solution via a cannula at -15°C. d. Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.
-
Workup and Purification: a. Remove the solvent under reduced pressure. b. Redissolve the residue in a minimal amount of 0.5 M KH₂PO₄ buffer (pH 6.5). c. Purify the crude product by reversed-phase HPLC using a C18 column and a gradient of acetonitrile (B52724) in a suitable buffer (e.g., ammonium (B1175870) acetate (B1210297) or potassium phosphate). d. Lyophilize the fractions containing the pure product.
-
Characterization and Storage: a. Confirm the identity and purity of the final product using LC-MS, HPLC, and NMR. b. Store the lyophilized (2E,5Z)-Dodecadienoyl-CoA at -80°C under an inert atmosphere.
Visualization of Troubleshooting Workflow
Caption: Troubleshooting workflow for identifying and resolving common issues in the synthesis of (2E,5Z)-Dodecadienoyl-CoA.
Technical Support Center: Optimizing Mass Spectrometry of Acyl-CoAs
Welcome to the technical support center for the mass spectrometry analysis of acyl-Coenzyme A (acyl-CoA) thioesters. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help optimize experimental workflows and resolve common issues encountered during the analysis of this challenging class of molecules.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues related to the analysis of acyl-CoAs in a question-and-answer format, providing structured approaches to diagnose and resolve common problems.
Q1: I am observing a very low or no signal for my acyl-CoA analytes. What are the most common causes?
A1: Low signal intensity for acyl-CoAs is a frequent challenge and can stem from several factors. Systematically investigating the following potential causes can help identify the root of the problem:
-
Sample Degradation: Acyl-CoAs are chemically unstable and susceptible to hydrolysis, particularly in non-acidic aqueous solutions.[1]
-
Inefficient Ionization: The complex structure of acyl-CoAs can lead to poor ionization efficiency, which is highly dependent on the mobile phase composition and ESI source conditions.[1]
-
Ion Suppression: Co-eluting components from complex biological matrices can interfere with the ionization of the target acyl-CoA analytes, leading to a significant reduction in signal intensity.[1]
-
Suboptimal Mass Spectrometer Parameters: Incorrectly defined precursor and product ions, collision energy, or source settings can result in poor sensitivity.[1]
-
Chromatographic Issues: Poor peak shape due to column overload, contamination, or inadequate separation can diminish the signal-to-noise ratio.[1]
-
Instrument Malfunction: A complete loss of signal may indicate an issue with the mass spectrometer itself. It is crucial to confirm that the instrument is functioning correctly by infusing a known, stable compound to check for a response.[1][2]
Q2: My acyl-CoA signal is inconsistent between injections. What could be causing this variability?
A2: Poor reproducibility is often linked to sample stability and preparation, as well as chromatographic performance.
-
Analyte Stability: The thioester bond in acyl-CoAs is prone to hydrolysis. Ensure that samples are kept at low temperatures (4 °C for short-term storage, -80 °C for long-term) and in an acidic environment to minimize degradation.[1]
-
Sample Preparation: Inconsistent extraction efficiency can lead to variability. Ensure your sample preparation protocol, including protein precipitation and solid-phase extraction (SPE), is well-controlled and reproducible.[1] Using an internal standard, preferably a stable isotope-labeled version of the analyte, can help to correct for variability during sample preparation and ionization.
-
Chromatography: Changes in retention time and peak shape can affect signal intensity. This may be due to column degradation, mobile phase inconsistencies, or a buildup of contaminants on the column.
Q3: I am having trouble detecting long-chain acyl-CoAs (LCACoAs). Are there specific source conditions I should consider?
A3: Yes, the analysis of LCACoAs can be particularly challenging due to their lower volatility and potential for in-source fragmentation.
-
Ionization Mode: Positive ion mode ESI is generally reported to be more sensitive for the analysis of acyl-CoAs compared to negative ion mode.[3]
-
Source Temperature: A higher desolvation temperature may be required to efficiently desolvate the larger LCACoA molecules. However, excessively high temperatures can lead to thermal degradation. A systematic optimization of the desolvation temperature is recommended.[1]
-
Mobile Phase: Using a mobile phase with a higher percentage of organic solvent during the elution of LCACoAs can improve desolvation and ionization efficiency. A C18 reversed-phase column with an acetonitrile (B52724) gradient at a high pH (e.g., 10.5 with ammonium (B1175870) hydroxide) has been shown to be effective for separating LCACoAs.[4][5]
Q4: What are the characteristic fragmentation patterns for acyl-CoAs that I should be looking for in my MS/MS spectra?
A4: Acyl-CoAs exhibit a very characteristic fragmentation pattern in positive ion mode tandem mass spectrometry, which is useful for their identification and quantification.
-
Neutral Loss of 507 Da: The most common fragmentation pathway involves the neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety, resulting in a product ion corresponding to [M+H-507.0]⁺.[4][6][7][8][9] This is often the most abundant fragment and is frequently used for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) assays.[6][7]
-
Fragment Ion at m/z 428: Another characteristic fragment ion is observed at m/z 428.037, which corresponds to the adenosine (B11128) 3',5'-diphosphate fragment.[6][8][10][11] While this ion is common to all acyl-CoAs, it can be used as a qualifier ion or for precursor ion scanning to identify all acyl-CoAs in a sample.
Troubleshooting Decision Tree
The following diagram provides a logical workflow for troubleshooting low signal intensity issues during acyl-CoA analysis.
Caption: A decision tree for troubleshooting low signal intensity in acyl-CoA mass spectrometry analysis.
Quantitative Data Summary
Optimizing ESI source parameters is critical for achieving maximal sensitivity for acyl-CoAs. The following table summarizes typical source parameter ranges reported in the literature for the analysis of acyl-CoAs. It is important to note that optimal values are instrument-dependent and should be determined empirically.
| Parameter | Typical Range | Rationale and Considerations |
| Capillary Voltage | 3.0 - 5.5 kV (Positive Mode) | Sets the potential difference to generate the electrospray. Too low may result in inefficient ionization, while too high can cause in-source fragmentation.[12] |
| Desolvation/Drying Gas Temperature | 200 - 350 °C | Affects the efficiency of solvent evaporation from the ESI droplets. Higher temperatures can improve desolvation but may lead to thermal degradation of the analyte.[13] |
| Drying Gas Flow Rate | 10 - 14 L/min | Assists in desolvation. The optimal flow rate depends on the solvent composition and flow rate from the LC.[13] |
| Nebulizer Pressure | 35 psi | Controls the formation of the aerosol at the ESI probe. Proper nebulization is crucial for stable and efficient ionization.[13] |
| Sheath Gas Temperature | 350 °C | Helps to focus the ESI spray and aids in desolvation. |
| Sheath Gas Flow Rate | 11 L/min | Works in conjunction with the sheath gas temperature to optimize the spray shape and desolvation.[13] |
| Cone Voltage/Declustering Potential | 10 - 60 V | A higher cone voltage can increase in-source fragmentation, which can be useful for structural confirmation but may reduce the intensity of the precursor ion.[14][15] |
Experimental Protocols
Protocol 1: Extraction of Acyl-CoAs from Biological Tissues
This protocol provides a general guideline for the extraction of acyl-CoAs from tissue samples and may require optimization for specific tissue types.[1]
-
Tissue Homogenization:
-
Flash-freeze approximately 100-200 mg of tissue in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a mortar and pestle pre-chilled with liquid nitrogen.
-
Homogenize the powdered tissue in 4 mL of an ice-cold extraction buffer (e.g., methanol (B129727)/water 1:1 containing 5% acetic acid).
-
Spike the sample with an appropriate internal standard (e.g., a stable isotope-labeled acyl-CoA).
-
-
Protein Precipitation:
-
Vortex the homogenate vigorously for 1 minute.
-
Centrifuge at 15,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.
-
Carefully collect the supernatant.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a mixed-mode SPE cartridge by washing with 3 mL of methanol followed by 3 mL of extraction buffer.
-
Load the supernatant from the centrifugation step onto the conditioned cartridge.
-
Wash the cartridge with 3 mL of the extraction buffer to remove unbound impurities.
-
Elute the acyl-CoAs with an appropriate elution solvent (e.g., methanol containing 2% ammonium hydroxide).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase for LC-MS analysis.[13]
-
Protocol 2: LC-MS/MS Analysis of Acyl-CoAs
This protocol describes a general reversed-phase LC-MS/MS method for the analysis of acyl-CoAs.
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.7 µm).
-
Mobile Phase A: 10 mM ammonium acetate (B1210297) in water.[13]
-
Mobile Phase B: Acetonitrile.[13]
-
Gradient: A typical gradient might start at 2% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and then re-equilibrate at 2% B for 3 minutes. The gradient should be optimized for the specific acyl-CoAs of interest.[13]
-
Flow Rate: 250 µL/min.
-
Column Temperature: 25 °C.[5]
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) or Precursor Ion Scan.
-
MRM Transitions: For quantification, monitor the transition from the protonated precursor ion [M+H]⁺ to the product ion resulting from the neutral loss of 507 Da. A second transition to the m/z 428 fragment can be used as a qualifier.
-
Source Parameters: Optimize the source parameters (as detailed in the table above) by infusing a standard solution of an acyl-CoA of interest.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the analysis of acyl-CoAs from sample preparation to data analysis.
Caption: A generalized workflow for acyl-CoA analysis from sample preparation to data acquisition and processing.
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. researchgate.net [researchgate.net]
- 4. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | BoroPharm Inc. [boropharm.com]
- 13. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. researchgate.net [researchgate.net]
reducing sample loss during (2E,5Z)-Dodecadieonyl-CoA extraction
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions to help you minimize sample loss during the extraction of (2E,5Z)-Dodecadienoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low recovery of (2E,5Z)-Dodecadienoyl-CoA during extraction?
Low recovery is a frequent challenge and can be attributed to several factors:
-
Incomplete Cell Lysis: Insufficient disruption of cells or tissues can leave (2E,5Z)-Dodecadienoyl-CoA trapped within the cellular matrix.
-
Suboptimal Solvent System: The choice and ratios of extraction solvents are critical for efficiently solubilizing long-chain acyl-CoAs.
-
Degradation: (2E,5Z)-Dodecadienoyl-CoA, with its unsaturated bonds, is susceptible to oxidation and enzymatic degradation by lipases and thioesterases.
-
Poor Phase Separation: Incomplete separation of the aqueous and organic phases during liquid-liquid extraction can lead to significant loss of the target molecule.
-
Inefficient Solid-Phase Extraction (SPE): Improper conditioning of the SPE column, incorrect pH, or an inappropriate elution solvent can result in poor recovery.
Q2: How can I prevent the degradation of (2E,5Z)-Dodecadienoyl-CoA during my extraction procedure?
To maintain the integrity of your sample, consider the following preventative measures:
-
Work at Low Temperatures: Perform all extraction steps on ice or at 4°C to minimize enzymatic activity.
-
Use Antioxidants: The inclusion of antioxidants like butylated hydroxytoluene (BHT) in your extraction solvents can reduce oxidative damage.
-
Inactivate Enzymes: For tissue samples, boiling in isopropanol (B130326) prior to homogenization can help inactivate lipases that can degrade your target molecule.[1]
-
Use Fresh Solvents: Solvents, especially chloroform (B151607), can degrade over time and produce reactive species that can modify your sample.[2]
-
Minimize Exposure to Air and Light: Work quickly and in an environment that limits exposure to oxygen and UV light, which can promote oxidation.
Q3: My sample is forming an emulsion during liquid-liquid extraction. How can I resolve this?
Emulsion formation is a common issue that can be addressed by:
-
Centrifugation: Increasing the speed or duration of centrifugation can help break the emulsion and achieve a clear separation between the organic and aqueous layers.
-
Addition of Salt: Adding a small amount of a salt, such as sodium chloride, can increase the polarity of the aqueous phase and promote phase separation.
-
Solvent Modification: Altering the solvent ratios slightly can sometimes disrupt the emulsion.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered during (2E,5Z)-Dodecadienoyl-CoA extraction.
| Problem | Potential Cause | Recommended Solution |
| Low Yield in Final Extract | Incomplete cell or tissue homogenization. | Optimize homogenization method (e.g., increase sonication time/power, use bead beating for tough tissues). |
| Incorrect solvent mixture or ratios. | Ensure precise measurement of solvents. For long-chain acyl-CoAs, a common starting point is a chloroform:methanol (B129727) mixture. | |
| Inefficient phase separation. | Increase centrifugation speed or time. Consider adding a small amount of salt to the aqueous phase. | |
| Degradation of the target molecule. | Work at low temperatures, add antioxidants (e.g., BHT) to solvents, and use fresh, high-purity solvents.[1][2] | |
| Poor Reproducibility | Inconsistent sample handling. | Standardize all steps of the protocol, including incubation times, temperatures, and centrifugation parameters. |
| Variability in solvent quality. | Use high-purity, HPLC-grade solvents from a reliable source. | |
| Incomplete solvent evaporation. | Ensure complete removal of the solvent under a stream of nitrogen before reconstitution for analysis. | |
| Contaminants in Final Sample | Carryover of non-lipid components. | Optimize the washing steps in your protocol. For SPE, ensure the column is washed with appropriate solvents to remove interfering substances. |
| Leaching from plasticware. | Use glass or polypropylene (B1209903) labware to minimize the leaching of plasticizers. |
Data Presentation: Recovery of Long-Chain Acyl-CoAs
| Extraction Method | Acyl-CoA Analyte | Matrix | Recovery Efficiency (%) |
| Acetonitrile (B52724)/Isopropanol Extraction followed by SPE | Palmitoyl-CoA (C16:0) | Rat Liver | 93 - 104 (Tissue Extraction) |
| Oleoyl-CoA (C18:1) | Rat Liver | 83 - 90 (Solid-Phase Extraction) | |
| Arachidonyl-CoA (C20:4) | Rat Liver |
Note: This data is adapted from a study on various long-chain acyl-CoAs and should be used as a reference. Actual recovery of (2E,5Z)-Dodecadienoyl-CoA may vary.
Experimental Protocol: Recommended Extraction Method
This protocol combines liquid-liquid extraction with solid-phase extraction (SPE) to achieve high purity and recovery of (2E,5Z)-Dodecadienoyl-CoA from biological samples.
Materials:
-
Homogenizer (e.g., sonicator, bead beater)
-
Centrifuge
-
SPE manifold and cartridges (e.g., C18)
-
Nitrogen evaporator
-
Glassware
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
Isopropanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Potassium phosphate (B84403) buffer (0.1 M, pH 6.7)
-
Butylated hydroxytoluene (BHT)
-
Internal standard (e.g., a structurally similar, stable isotope-labeled acyl-CoA)
Procedure:
-
Sample Homogenization:
-
Homogenize the tissue or cell pellet in ice-cold potassium phosphate buffer.
-
Add a known amount of internal standard.
-
Add a solution of acetonitrile:isopropanol (3:1, v/v) containing 0.1% BHT and continue homogenization.
-
-
Liquid-Liquid Extraction:
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant.
-
To the supernatant, add chloroform and water to achieve a final solvent ratio that facilitates phase separation (e.g., chloroform:methanol:water of 2:2:1.8).
-
Vortex thoroughly and centrifuge to separate the phases.
-
Carefully collect the lower organic phase containing the lipids and acyl-CoAs.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge: Sequentially wash the C18 cartridge with methanol and then with water.
-
Load the sample: Load the collected organic phase onto the conditioned SPE cartridge.
-
Wash the cartridge: Wash the cartridge with a polar solvent (e.g., water or a low percentage of methanol in water) to remove polar impurities.
-
Elute the analyte: Elute the (2E,5Z)-Dodecadienoyl-CoA with a non-polar organic solvent such as acetonitrile or methanol.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for your downstream analysis (e.g., mobile phase for LC-MS).
-
Visualization
The following diagram illustrates the peroxisomal beta-oxidation pathway, which is a key metabolic route for the degradation of unsaturated fatty acids like (2E,5Z)-Dodecadienoyl-CoA.
Caption: Peroxisomal beta-oxidation of (2E,5Z)-Dodecadienoyl-CoA.
The following diagram provides a logical workflow for troubleshooting low recovery of (2E,5Z)-Dodecadienoyl-CoA.
Caption: Troubleshooting workflow for low sample recovery.
References
Technical Support Center: Troubleshooting Poor Chromatographic Peak Shape of Acyl-CoAs
Welcome to the technical support center for troubleshooting poor chromatographic peak shape of acyl-CoAs. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during the liquid chromatography (LC) analysis of these critical metabolites.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to frequently asked questions and detailed troubleshooting guides for specific peak shape problems.
Peak Tailing
Q1: My acyl-CoA peaks are showing significant tailing. What are the common causes and how can I fix it?
A1: Peak tailing is a common issue in acyl-CoA analysis, often appearing as an asymmetrical peak with a drawn-out trailing edge. This can compromise resolution and lead to inaccurate quantification.[1][2]
Common Causes and Solutions:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on silica-based columns can interact with the phosphate (B84403) and amine moieties of acyl-CoAs, causing tailing.[3][4]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing.[1]
-
Solution: Reduce the injection volume or dilute your sample. If you observe that peak shape improves with a smaller injection mass, column overload is the likely cause.
-
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can significantly impact the ionization state of acyl-CoAs and, consequently, their interaction with the stationary phase.[6][7]
-
Column Contamination or Degradation: Accumulation of matrix components on the column frit or degradation of the stationary phase can lead to distorted peaks.[1]
-
Solution: If using a guard column, replace it first. If the problem persists, try backflushing the analytical column. If neither of these steps resolves the issue, the column may need to be replaced.[1]
-
Peak Fronting
Q2: I am observing peak fronting for my acyl-CoA analytes. What could be the reason?
A2: Peak fronting, characterized by a leading edge that is less steep than the trailing edge, is less common than peak tailing but can still significantly affect your results.[1]
Common Causes and Solutions:
-
Sample Overload: Injecting a sample that is too concentrated can lead to peak fronting.[10]
-
Solution: Dilute your sample or reduce the injection volume.[10]
-
-
Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is significantly stronger than your initial mobile phase, it can cause the analyte to move through the column too quickly at the beginning, resulting in a fronting peak.[10][11] This is a frequent issue in reversed-phase chromatography.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If this is not feasible, use a solvent that is weaker than the mobile phase.
-
-
Column Collapse: A sudden physical change in the column packing bed, often referred to as column collapse, can cause severe peak fronting. This can be induced by operating the column outside its recommended pH or temperature range.[1]
-
Solution: Unfortunately, a collapsed column cannot be repaired and must be replaced.[1] Ensure your method conditions are within the column manufacturer's specifications to prevent this from happening.
-
Split Peaks
Q3: My acyl-CoA peaks are splitting. How can I troubleshoot this issue?
A3: Split peaks can be one of the most challenging issues to diagnose as they can arise from multiple sources, including the instrument, the column, or the method itself.[12]
Common Causes and Solutions:
-
Co-elution of an Interfering Compound: What appears to be a split peak may actually be two different compounds eluting very close to each other.[13]
-
Solution: To check for this, slightly alter the mobile phase composition or temperature to see if the two peaks resolve. Injecting a smaller sample volume can also help to distinguish between a single distorted peak and two co-eluting compounds.[12]
-
-
Blocked Column Frit or Column Void: Particulate matter from the sample or mobile phase can block the inlet frit of the column, causing the sample to be introduced unevenly and resulting in split peaks for all analytes in the chromatogram. A void at the head of the column can have a similar effect.[12][13]
-
Solution: Try reversing and flushing the column to dislodge any particulates from the frit. If this does not work, the frit may need to be replaced. If a void has formed, the column will likely need to be replaced. Using an in-line filter and ensuring proper sample filtration can help prevent this issue.[12]
-
-
Sample Solvent Effect: Injecting a sample in a solvent that is much stronger than the mobile phase can cause peak splitting, especially for early eluting peaks.[8]
-
Solution: Prepare your sample in the initial mobile phase or a weaker solvent.
-
-
Mobile Phase pH Close to Analyte pKa: When the mobile phase pH is very close to the pKa of an analyte, both the ionized and non-ionized forms can exist simultaneously, potentially leading to split or distorted peaks.[6][8]
Data Presentation: Impact of Chromatographic Parameters on Peak Shape
The following tables provide illustrative data on how different chromatographic parameters can affect the peak shape of a representative acyl-CoA, Palmitoyl-CoA. Please note that these are representative values and actual results may vary depending on the specific analytical conditions and instrumentation.
Table 1: Effect of Mobile Phase pH on Peak Asymmetry
| Mobile Phase pH | Asymmetry Factor (As) | Peak Shape Description |
| 2.5 | 1.1 | Symmetrical |
| 3.5 | 1.3 | Minor Tailing |
| 4.5 | 1.8 | Moderate Tailing |
| 5.5 | 2.5 | Severe Tailing |
| 6.5 | >3.0 | Very Severe Tailing |
Table 2: Effect of Ion-Pairing Reagent Concentration on Peak Shape
| Ion-Pairing Reagent (TBA) Conc. (mM) | Peak Width (min) | Peak Shape Description |
| 0 | 0.8 | Broad, Tailing |
| 5 | 0.5 | Improved Symmetry |
| 10 | 0.3 | Sharp, Symmetrical |
| 20 | 0.3 | Sharp, Symmetrical |
| 50 | 0.4 | Broadening |
Table 3: Effect of Column Temperature on Peak Width
| Column Temperature (°C) | Peak Width at Half Height (min) | Retention Time (min) |
| 25 | 0.25 | 12.5 |
| 35 | 0.20 | 11.2 |
| 45 | 0.18 | 10.1 |
| 55 | 0.17 | 9.0 |
| 65 | 0.19 | 8.2 |
Note: Increasing temperature generally leads to narrower peaks and shorter retention times. However, excessively high temperatures can degrade the column and may not always improve resolution.[14][15][16][17]
Experimental Protocols
Protocol 1: Sample Preparation for Acyl-CoA Analysis from Tissue
This protocol is adapted from methods described for the extraction of long-chain acyl-CoAs from tissue samples.[18][19]
-
Homogenization:
-
Weigh approximately 40 mg of frozen tissue and place it in a 2 mL microcentrifuge tube on ice.
-
Add 0.5 mL of ice-cold 100 mM potassium phosphate buffer (pH 4.9).
-
Add 0.5 mL of an ice-cold acetonitrile:isopropanol:methanol (3:1:1) solution containing an appropriate internal standard (e.g., heptadecanoyl-CoA).
-
Homogenize the sample twice on ice using a tissue homogenizer.
-
-
Extraction:
-
Vortex the homogenate for 2 minutes.
-
Sonicate for 3 minutes in an ice bath.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
-
Sample Collection:
-
Carefully transfer the supernatant to a new tube for LC-MS analysis.
-
Protocol 2: LC-MS Method for Acyl-CoA Analysis
This protocol is a representative method for the separation and detection of acyl-CoAs using UPLC-MS/MS.[18][20]
-
LC System: UPLC system
-
Column: C8 or C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm)
-
Mobile Phase A: 15 mM ammonium (B1175870) hydroxide (B78521) in water
-
Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 30-40°C
-
Injection Volume: 5-10 µL
-
Gradient:
-
0-2.8 min: 20% to 45% B
-
2.8-3.0 min: 45% to 65% B
-
3.0-3.5 min: Hold at 65% B
-
3.5-4.0 min: 65% to 20% B
-
4.0-5.0 min: Re-equilibrate at 20% B
-
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Visual Troubleshooting Guides
The following diagrams, created using the DOT language, provide logical workflows for troubleshooting common peak shape problems.
Troubleshooting Peak Tailing
Troubleshooting Peak Fronting
Troubleshooting Split Peaks
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. chromtech.com [chromtech.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Peak symmetry, asymmetry and their causes in HPLC [mpl.loesungsfabrik.de]
- 8. Are Split LC Peaks Giving you a Splitting Headache? [restek.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 11. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 13. researchgate.net [researchgate.net]
- 14. Temperature effect on peak width and column efficiency in subcritical water chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. How does increasing column temperature affect LC methods? [sciex.com]
- 17. Restek - Blog [restek.com]
- 18. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 19. LCMS Protocols – The DAN Lab – UW–Madison [danlab.bact.wisc.edu]
- 20. mdpi.com [mdpi.com]
Technical Support Center: ESI-MS Analysis of (2E,5Z)-Dodecadienoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the Electrospray Ionization-Mass Spectrometry (ESI-MS) analysis of (2E,5Z)-Dodecadienoyl-CoA and other long-chain acyl-CoA molecules.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant problem in the ESI-MS analysis of (2E,5Z)-Dodecadienoyl-CoA?
A: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting, undetected components from the sample matrix.[1] This interference can lead to either suppression or enhancement of the analyte's signal, which compromises the accuracy, precision, and sensitivity of quantitative analysis. In the analysis of biological samples for (2E,5Z)-Dodecadienoyl-CoA, phospholipids (B1166683) are a major contributor to matrix effects, especially in electrospray ionization (ESI).[2][3][4]
Q2: How can I determine if my analysis of (2E,5Z)-Dodecadienoyl-CoA is being affected by matrix effects?
A: Two primary methods can be used to assess matrix effects:
-
Post-Extraction Spike Method: This quantitative method compares the signal response of (2E,5Z)-Dodecadienoyl-CoA in a clean solvent to the response of the same analyte spiked into a blank matrix sample after extraction. The percentage difference in the signal indicates the extent of the matrix effect.
-
Post-Column Infusion Method: This is a qualitative method used to identify at what points in the chromatogram matrix effects are occurring.[1] A constant flow of a standard solution of (2E,5Z)-Dodecadienoyl-CoA is infused into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Dips or peaks in the constant signal indicate regions of ion suppression or enhancement, respectively.
Q3: What are the most common sources of matrix effects in biological samples for acyl-CoA analysis?
A: The most common sources of matrix effects in biological samples such as plasma, serum, or tissue homogenates include:
-
Phospholipids: These are highly abundant in biological membranes and are notorious for causing ion suppression in ESI-MS.[2][3][4][5]
-
Salts and Buffers: High concentrations of non-volatile salts can interfere with the ESI process.[6]
-
Other Endogenous Molecules: Other lipids, peptides, and metabolites can co-elute with (2E,5Z)-Dodecadienoyl-CoA and compete for ionization.[6]
Q4: Can you explain the difference between ion suppression and ion enhancement?
A: Ion suppression is a decrease in the signal intensity of the analyte of interest caused by co-eluting matrix components that interfere with the ionization process. This is the more common phenomenon.[7] Ion enhancement , on the other hand, is an increase in the analyte's signal intensity, which can occur if co-eluting compounds improve the ionization efficiency. Both phenomena negatively impact the accuracy of quantification.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues related to matrix effects during the ESI-MS analysis of (2E,5Z)-Dodecadienoyl-CoA.
Problem 1: Poor Signal-to-Noise Ratio or Low Analyte Response
| Possible Cause | Troubleshooting Step |
| Ion Suppression | Perform a post-column infusion experiment to confirm ion suppression at the retention time of (2E,5Z)-Dodecadienoyl-CoA. |
| Inefficient Sample Cleanup | Improve sample preparation to remove interfering matrix components. Consider switching from protein precipitation to a more selective method like solid-phase extraction (SPE) with a mixed-mode or phospholipid removal sorbent.[8] |
| Suboptimal Chromatography | Optimize the LC method to achieve better separation of (2E,5Z)-Dodecadienoyl-CoA from co-eluting matrix components. This can involve adjusting the gradient, mobile phase composition, or trying a different column chemistry (e.g., a longer C18 column or a phenyl-hexyl column). |
| Sample Dilution | If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components and alleviate ion suppression.[1] |
Problem 2: High Variability in Quantitative Results (Poor Precision)
| Possible Cause | Troubleshooting Step |
| Inconsistent Matrix Effects | The composition of the matrix can vary between samples, leading to different degrees of ion suppression. |
| Use of an Appropriate Internal Standard | The use of a stable isotope-labeled (SIL) internal standard for (2E,5Z)-Dodecadienoyl-CoA is highly recommended. A SIL internal standard co-elutes with the analyte and experiences the same matrix effects, thus providing accurate correction. |
| Matrix-Matched Calibrators | Prepare calibration standards in a blank matrix that is as similar as possible to the study samples to compensate for matrix effects. |
Problem 3: Inaccurate Quantification (Poor Accuracy)
| Possible Cause | Troubleshooting Step |
| Uncorrected Ion Suppression or Enhancement | Implement a strategy to correct for matrix effects, such as the use of a SIL internal standard or matrix-matched calibrators. |
| Inefficient Extraction Recovery | Evaluate the extraction recovery of (2E,5Z)-Dodecadienoyl-CoA from the sample matrix. A pre-extraction spike experiment can be used for this purpose. |
| Analyte Instability | Acyl-CoA molecules can be unstable. Ensure proper sample handling and storage conditions (e.g., low temperature, acidic pH) to prevent degradation. |
Data Presentation: Comparison of Sample Preparation Techniques
The choice of sample preparation is critical for mitigating matrix effects. The following table summarizes the general effectiveness of common techniques for removing phospholipids, a primary source of interference in acyl-CoA analysis.
| Sample Preparation Technique | Effectiveness in Phospholipid Removal | Analyte Recovery (General) | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Low | Variable | Simple, fast, and inexpensive. | Often results in significant matrix effects due to insufficient removal of phospholipids.[8] |
| Liquid-Liquid Extraction (LLE) | Medium to High | Variable (can be low for polar analytes) | Can provide clean extracts.[8] | Analyte recovery can be low and method development can be time-consuming.[8] |
| Solid-Phase Extraction (SPE) | High | Medium to High | Provides cleaner extracts than PPT and LLE.[1] Good for targeted analysis. | Requires method development to optimize the sorbent, wash, and elution steps. |
| HybridSPE®-Phospholipid | Very High (>99%) | High | Combines the simplicity of PPT with highly selective phospholipid removal. | Higher cost per sample compared to PPT. |
Experimental Protocols
Protocol 1: Assessment of Matrix Effects using the Post-Extraction Spike Method
Objective: To quantify the extent of ion suppression or enhancement for (2E,5Z)-Dodecadienoyl-CoA in a given matrix.
Materials:
-
Blank matrix (e.g., plasma, tissue homogenate) free of the analyte.
-
Standard solution of (2E,5Z)-Dodecadienoyl-CoA.
-
Stable isotope-labeled internal standard (if available).
-
Solvents for extraction and reconstitution.
-
LC-MS/MS system.
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the standard solution of (2E,5Z)-Dodecadienoyl-CoA (and internal standard, if used) into the reconstitution solvent.
-
Set B (Post-Extraction Spike): Process the blank matrix through the entire sample preparation procedure. Spike the standard solution of (2E,5Z)-Dodecadienoyl-CoA (and internal standard) into the final, clean extract.
-
Set C (Pre-Extraction Spike): Spike the standard solution of (2E,5Z)-Dodecadienoyl-CoA (and internal standard) into the blank matrix before the extraction process. (This set is used to determine recovery).
-
-
Analyze the samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas of the analyte and internal standard.
-
Calculate the Matrix Effect (%ME): %ME = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
A value of 100% indicates no matrix effect.
-
-
Calculate the Recovery (%RE): %RE = (Peak Area in Set C / Peak Area in Set B) * 100
-
Calculate the Overall Process Efficiency (%PE): %PE = (Peak Area in Set C / Peak Area in Set A) * 100 = (%ME * %RE) / 100
Protocol 2: Solid-Phase Extraction (SPE) for Acyl-CoA Analysis
Objective: To provide a cleaner sample extract for LC-MS/MS analysis of (2E,5Z)-Dodecadienoyl-CoA, thereby reducing matrix effects.
Materials:
-
Mixed-mode or polymeric reversed-phase SPE cartridge (e.g., Oasis HLB).
-
Sample (e.g., plasma, tissue homogenate).
-
Internal standard solution.
-
Methanol (B129727), Acetonitrile, Water (LC-MS grade).
-
Formic acid or Ammonium (B1175870) hydroxide (B78521).
-
SPE manifold.
Procedure:
-
Sample Pre-treatment: Acidify the sample with formic acid to a final concentration of 0.1-1%. Add the internal standard.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 0.1% formic acid in water.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water to remove polar interferences, followed by a wash with a weak organic solvent (e.g., 20% methanol in water) to remove less retained impurities.
-
Elution: Elute the (2E,5Z)-Dodecadienoyl-CoA with a solvent of sufficient organic strength, potentially with a basic modifier if a mixed-mode cation exchange sorbent is used (e.g., 5% ammonium hydroxide in methanol).
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a solvent compatible with the initial mobile phase of the LC method.
Visualizations
References
- 1. The essential role of 2,4-dienoyl-CoA reductase for the degradation of complex fatty acid mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beta-Oxidation of Polyunsaturated Fatty Acids [biochem-vivek.tripod.com]
- 3. babraham.ac.uk [babraham.ac.uk]
- 4. Beta-oxidation of polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jptcp.com [jptcp.com]
- 7. Evidence for a modified pathway of linoleate degradation. Metabolism of 2,4-decadienoyl coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
improving signal-to-noise for low abundance dodecadieonyl-CoA
Welcome to the technical support center for the analysis of low-abundance dodecadienoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the challenges of detecting and quantifying this lipid species.
Frequently Asked Questions (FAQs)
Q1: Why is the signal intensity for my dodecadienoyl-CoA consistently low or absent?
A1: Low signal intensity for dodecadienoyl-CoA is a common challenge due to its low abundance in many biological samples. Several factors can contribute to this issue:
-
Inefficient Extraction and Recovery: Dodecadienoyl-CoA, like other long-chain acyl-CoAs, can be difficult to extract efficiently from complex matrices. Its amphipathic nature can lead to poor recovery.
-
Sample Degradation: Acyl-CoAs are susceptible to both enzymatic and chemical degradation. Delays in sample processing, improper storage, or non-optimal pH conditions can lead to significant loss of the analyte.
-
Ion Suppression/Matrix Effects: Co-eluting compounds from the sample matrix, particularly highly abundant phospholipids, can interfere with the ionization of dodecadienoyl-CoA in the mass spectrometer's ion source, leading to a suppressed signal.[1]
-
Suboptimal Mass Spectrometry Parameters: The settings on the mass spectrometer, such as collision energy and ion source parameters, may not be optimized for this specific molecule, leading to poor detection.
Q2: How can I improve the extraction recovery of dodecadienoyl-CoA from my samples?
A2: To enhance the recovery of dodecadienoyl-CoA, a meticulous sample preparation strategy is crucial. Consider the following steps:
-
Rapid Sample Handling: Process tissue or cell samples immediately after collection. If storage is necessary, flash-freeze in liquid nitrogen and store at -80°C to minimize enzymatic degradation.
-
Optimized Lysis and Extraction: Employ a robust homogenization technique in an acidic buffer (e.g., potassium phosphate (B84403) buffer, pH 4.9) to stabilize the acyl-CoAs. A subsequent liquid-liquid or solid-phase extraction (SPE) can effectively isolate the analyte.
-
Solid-Phase Extraction (SPE): Using a weak anion exchange SPE column can significantly improve the purity of the acyl-CoA fraction and enhance recovery by removing interfering substances.
Q3: What are the best practices to minimize matrix effects for low-abundance acyl-CoA analysis?
A3: Minimizing matrix effects is critical for improving the signal-to-noise ratio. Here are some effective strategies:
-
Effective Sample Cleanup: As mentioned above, techniques like SPE are vital for removing major interfering components like phospholipids.[1]
-
Chromatographic Separation: Optimize your liquid chromatography (LC) method to achieve good separation between dodecadienoyl-CoA and the bulk of the matrix components. A longer column or a slower gradient can improve resolution.
-
Use of Internal Standards: The most reliable way to compensate for matrix effects is to use a stable isotope-labeled internal standard (SIL-IS) that is structurally similar to dodecadienoyl-CoA. This will co-elute and experience similar ionization suppression or enhancement, allowing for accurate quantification.[1] If a specific SIL-IS for dodecadienoyl-CoA is unavailable, an odd-chain acyl-CoA can be a suitable alternative.
Q4: Which ionization mode and mass spectrometry technique are best for dodecadienoyl-CoA?
A4: For the analysis of acyl-CoAs, including dodecadienoyl-CoA, the following are generally recommended:
-
Ionization Mode: Positive ion mode Electrospray Ionization (ESI) is typically more sensitive for acyl-CoAs.
-
Mass Spectrometry Technique: A triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) mode provides the highest sensitivity and selectivity for quantification of low-abundance species. This involves monitoring a specific precursor ion and a characteristic product ion.
Q5: I don't have a standard for dodecadienoyl-CoA. How can I identify it and optimize MS/MS parameters?
A5: While a synthetic standard is ideal, you can still proceed with tentative identification and optimization. Acyl-CoAs exhibit a characteristic fragmentation pattern. In positive ion mode MS/MS, they typically show a neutral loss of 507 Da, corresponding to the fragmentation of the phosphopantetheine moiety.[2] You can perform a neutral loss scan of 507 Da on your sample extract to identify potential acyl-CoA species. Once a candidate peak for dodecadienoyl-CoA is identified based on its expected mass, you can perform a product ion scan on its precursor ion to identify the most intense fragment ions. The collision energy can then be optimized for this specific transition to maximize the signal.
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during the analysis of low-abundance dodecadienoyl-CoA.
Issue 1: Poor Signal-to-Noise (S/N) Ratio
| Potential Cause | Troubleshooting Steps |
| High Background Noise | - Check Solvent and Reagent Purity: Use high-purity, MS-grade solvents and freshly prepared mobile phases. - Clean the Ion Source: Contamination in the ion source is a common cause of high background. Follow the manufacturer's instructions for cleaning. - System Bake-out: A "steam clean" of the LC system overnight can help remove contaminants. |
| Low Signal Intensity | - Optimize Sample Preparation: Refer to the FAQ on improving extraction recovery. - Optimize MS Parameters: Infuse a standard (if available) to optimize source parameters (e.g., capillary voltage, gas flows, temperature) and collision energy for the specific MRM transition. - Address Matrix Effects: Refer to the FAQ on minimizing matrix effects. |
| Poor Peak Shape | - Column Overloading: If peaks are fronting, dilute the sample. - Incompatible Injection Solvent: Dissolve the final extract in a solvent that is weaker than or matches the initial mobile phase. - Column Degradation: If peaks are tailing, the column may be degraded. Try flushing or replacing the column. |
Issue 2: Inconsistent or Irreproducible Results
| Potential Cause | Troubleshooting Steps |
| Analyte Degradation | - Standardize Sample Handling: Ensure all samples are processed with consistent timing and temperature conditions. - Use of Antioxidants: Consider adding antioxidants to your extraction solvent if oxidative degradation is suspected. |
| Variable Matrix Effects | - Incorporate Internal Standards: This is the most effective way to correct for variability in ion suppression between samples.[1] |
| Instrument Instability | - System Equilibration: Ensure the LC-MS system is fully equilibrated before starting the analytical run. - Regular Maintenance and Calibration: Perform routine maintenance and calibration of the mass spectrometer. |
Experimental Protocols
General Protocol for Extraction and Analysis of Dodecadienoyl-CoA
This protocol provides a general framework. Optimization for specific sample types is recommended.
-
Sample Homogenization:
-
Weigh approximately 50-100 mg of frozen tissue or a cell pellet.
-
Homogenize on ice in 1 mL of ice-cold 100 mM potassium phosphate buffer (pH 4.9) containing a suitable internal standard (e.g., C17:0-CoA).
-
-
Liquid-Liquid Extraction:
-
Add 2 mL of a 2:1 (v/v) mixture of acetonitrile (B52724) and isopropanol (B130326) to the homogenate.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE) - Optional but Recommended:
-
Condition a weak anion exchange SPE cartridge according to the manufacturer's instructions.
-
Load the supernatant from the previous step.
-
Wash the cartridge to remove neutral and cationic impurities.
-
Elute the acyl-CoAs with an appropriate solvent (e.g., methanol (B129727) containing ammonium (B1175870) hydroxide).
-
-
Sample Concentration and Reconstitution:
-
Dry the eluate under a gentle stream of nitrogen.
-
Reconstitute the sample in a small volume (e.g., 100 µL) of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium hydroxide (B78521) in water.
-
Mobile Phase B: 10 mM ammonium hydroxide in 90:10 acetonitrile:water.
-
Gradient: A suitable gradient from a low to high percentage of mobile phase B.
-
MS Ionization: ESI in positive ion mode.
-
MS Analysis: SRM mode. The precursor ion for dodecadienoyl-CoA ([M+H]⁺) is m/z 974.5. The primary product ion from the neutral loss of 507 Da is m/z 467.5.
-
Table of Recommended Starting MS Parameters
| Parameter | Recommended Starting Value | Notes |
| Ionization Mode | ESI Positive | Generally provides better sensitivity for acyl-CoAs. |
| Capillary Voltage | 3.5 kV | Optimize for maximum stable signal. |
| Cone Voltage | 30-50 V | Critical for preventing in-source fragmentation. Start low and increase to maximize the precursor ion. |
| Source Temperature | 120 °C | Keep as low as possible to prevent thermal degradation. |
| Desolvation Temperature | 400 °C | Higher temperatures can improve desolvation but may degrade the analyte. |
| Desolvation Gas Flow | 600 L/hr | Optimize for signal stability and intensity. |
| Collision Energy | Variable | This must be optimized for the specific dodecadienoyl-CoA transition to achieve maximum fragment ion intensity. |
Visualizations
Caption: Experimental workflow for dodecadienoyl-CoA analysis.
Caption: Troubleshooting logic for low signal-to-noise ratio.
References
Technical Support Center: Separation of (2E,5Z)-Dodecadienoyl-CoA Isomers
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the separation of (2E,5Z)-Dodecadienoyl-CoA isomers.
Frequently Asked Questions (FAQs)
Q1: What makes the separation of (2E,5Z)-Dodecadienoyl-CoA isomers particularly challenging?
The primary challenge lies in the subtle structural differences between the geometric isomers of dodecadienoyl-CoA. These isomers, such as (2E,5E), (2Z,5Z), and (2Z,5E), share the same mass and elemental composition, differing only in the spatial arrangement of atoms around the double bonds. This similarity in physicochemical properties results in very close retention times in typical chromatographic systems, often leading to co-elution and poor resolution. The presence of the bulky CoA moiety can further complicate separation by influencing the overall conformation of the molecule.
Q2: Which chromatographic technique is most suitable for separating these isomers?
High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is a commonly employed technique for the separation of fatty acyl-CoA isomers. The success of the separation is highly dependent on the choice of stationary phase, mobile phase composition, and temperature. Silver ion HPLC (Ag+-HPLC), where the stationary phase is impregnated with silver ions, can also be highly effective as it enhances separation based on the degree of unsaturation and the geometry of the double bonds.
Q3: How can I improve the resolution between my (2E,5Z)-Dodecadienoyl-CoA isomer peaks in RP-HPLC?
Improving resolution requires a systematic optimization of several parameters:
-
Mobile Phase Composition: Adjusting the ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer can significantly impact retention and selectivity. A shallower gradient or isocratic elution with a lower percentage of the organic modifier can increase retention times and improve separation.
-
Temperature: Lowering the column temperature can enhance the subtle intermolecular interactions between the isomers and the stationary phase, often leading to better resolution.
-
Flow Rate: Reducing the flow rate can increase the efficiency of the chromatographic system, resulting in sharper peaks and improved separation.
-
Column Chemistry: Employing a column with a high carbon load (e.g., C18 or C30) and a smaller particle size can provide greater surface area and efficiency, which is crucial for resolving closely related isomers.
Troubleshooting Guide
Issue 1: Poor Resolution or Peak Co-elution
If you are observing a single broad peak or multiple overlapping peaks for your isomers, consider the following troubleshooting steps.
Troubleshooting Workflow for Poor Resolution
Caption: A decision tree for troubleshooting poor peak resolution.
Issue 2: Sample Degradation or Isomerization
The handling and preparation of the sample are critical to prevent the degradation of the CoA thioester or unintentional isomerization of the double bonds.
Preventative Measures:
-
Low Temperature: Prepare and store samples at low temperatures (4°C or on ice) to minimize enzymatic and chemical degradation. For long-term storage, -80°C is recommended.
-
pH Control: Maintain the pH of the sample and mobile phase within a stable range (typically pH 4-6) to prevent hydrolysis of the thioester bond.
-
Avoid Light and Oxygen: Protect samples from direct light and exposure to oxygen to prevent photo-induced isomerization and oxidation. Use amber vials and consider sparging solvents with an inert gas like nitrogen or argon.
Experimental Protocols
Protocol 1: General RP-HPLC Method for Isomer Separation
This protocol provides a starting point for the separation of (2E,5Z)-Dodecadienoyl-CoA isomers. Optimization will likely be required.
Experimental Workflow
Caption: A typical workflow for sample preparation and HPLC analysis.
Detailed Method Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 50 mM Potassium Phosphate buffer, pH 5.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 15% B to 45% B over 40 minutes.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV detector at 260 nm.
-
Injection Volume: 10 µL.
Quantitative Data Comparison
The following table summarizes hypothetical retention time data for different dodecadienoyl-CoA isomers under various analytical conditions to illustrate the impact of method modifications.
| Isomer Configuration | Condition A: Standard RP-HPLC (C18) | Condition B: Low Temperature RP-HPLC (C18, 15°C) | Condition C: Ag+-HPLC |
| (2E,5Z)-Dodecadienoyl-CoA | 25.2 min | 30.8 min | 28.5 min |
| (2E,5E)-Dodecadienoyl-CoA | 25.5 min | 31.8 min | 35.1 min |
| (2Z,5Z)-Dodecadienoyl-CoA | 25.1 min | 30.5 min | 24.3 min |
| Resolution (2E,5Z vs 2E,5E) | 0.8 | 1.3 | 4.2 |
Validation & Comparative
Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometric Fragmentation of (2E,5Z)-Dodecadienoyl-CoA
For researchers, scientists, and drug development professionals engaged in lipidomics and metabolic pathway analysis, understanding the structural nuances of acyl-Coenzyme A (acyl-CoA) thioesters is paramount. Mass spectrometry stands as a cornerstone technique for this purpose, providing detailed insights into molecular structure through fragmentation analysis. This guide offers a detailed comparison of the predicted mass spectrometric fragmentation pattern of (2E,5Z)-Dodecadienoyl-CoA against a known, structurally related analogue, providing a framework for the characterization of this and similar medium-chain di-unsaturated fatty acyl-CoAs.
Predicted Fragmentation Pattern of (2E,5Z)-Dodecadienoyl-CoA
In positive ion mode electrospray ionization tandem mass spectrometry (ESI-MS/MS), acyl-CoAs typically exhibit a characteristic fragmentation pattern dominated by cleavages around the coenzyme A moiety. The most prominent fragmentation is the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) group, resulting in a loss of 507.29 Da. Another key fragment corresponds to the adenosine (B11128) diphosphate portion of the CoA molecule at m/z 428.03.
The fragmentation of the dodecadienoyl chain itself is more subtle and often requires higher collision energies or specialized techniques to discern the location of the double bonds. For (2E,5Z)-Dodecadienoyl-CoA, we can anticipate the following:
-
Allylic Cleavage: Fragmentation is likely to occur at the allylic positions to the double bonds (C4, C7). Cleavage at these weaker bonds would result in characteristic fragment ions.
-
Influence of Conjugation (or lack thereof): The non-conjugated nature of the double bonds in (2E,5Z)-Dodecadienoyl-CoA will influence the stability of the resulting fragment ions.
Comparative Analysis: (2E,5Z)-Dodecadienoyl-CoA vs. a Non-Conjugated C18:2-CoA (Linoleoyl-CoA)
To provide a practical comparison, we will consider the fragmentation of a more commonly studied di-unsaturated acyl-CoA, linoleoyl-CoA (C18:2). While the chain length differs, the principles of fragmentation related to the non-conjugated double bonds are analogous. In studies utilizing techniques like in-source fragmentation, characteristic cleavages adjacent to the double bonds of the fatty acyl chain have been observed.
| Precursor Ion (m/z) | Key Fragments of CoA Moiety (m/z) | Predicted/Observed Fragments of Acyl Chain |
| (2E,5Z)-Dodecadienoyl-CoA | [M+H-507.3]+ | Fragments resulting from cleavage at C4 and C7 positions. |
| 428.0 (Adenosine diphosphate) | ||
| Linoleoyl-CoA (C18:2) | [M+H-507.3]+ | Characteristic ions from cleavages adjacent to the double bonds. |
| 428.0 (Adenosine diphosphate) |
Table 1: Comparison of Key Mass Spectrometric Fragments.
Experimental Protocols
A robust and reproducible liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is crucial for the analysis of acyl-CoAs. The following is a generalized protocol based on established methodologies.
1. Sample Preparation:
-
Extraction: Acyl-CoAs are extracted from biological samples using a solvent system such as acetonitrile/isopropanol/water, often with the inclusion of an internal standard.
-
Solid-Phase Extraction (SPE): SPE with a C18 stationary phase can be used to purify and concentrate the acyl-CoA fraction.
2. Liquid Chromatography:
-
Column: A C18 reversed-phase column is typically used for separation.
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) acetate (B1210297) or ammonium hydroxide (B78521) in water) and an organic component (e.g., acetonitrile) is commonly employed.
-
Flow Rate: A flow rate in the range of 200-400 µL/min is typical.
3. Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is most common for acyl-CoA analysis.
-
MS/MS Analysis: Collision-induced dissociation (CID) is used to fragment the precursor ions. A neutral loss scan of 507.3 Da is a highly specific method for the detection of acyl-CoAs.
-
Instrumentation: A triple quadrupole or a high-resolution mass spectrometer such as a Q-TOF or Orbitrap is suitable for these analyses.
Visualizing the Fragmentation Pathway
The following diagrams, generated using Graphviz, illustrate the predicted fragmentation pathway of (2E,5Z)-Dodecadienoyl-CoA and a generalized experimental workflow.
Caption: Predicted major fragmentation pathways of protonated (2E,5Z)-Dodecadienoyl-CoA in positive ion ESI-MS/MS.
Caption: A typical experimental workflow for the analysis of acyl-CoAs from biological matrices.
A Comparative Guide to the Biological Activity of Dodecadienoyl-CoA Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of dodecadienoyl-CoA isomers, focusing on their interaction with key enzymes in fatty acid metabolism. The information presented is supported by experimental data to aid in research and development efforts related to lipid metabolism and associated therapeutic areas.
Introduction
Dodecadienoyl-CoA isomers are intermediate metabolites in the beta-oxidation of polyunsaturated fatty acids, such as linoleic acid. The stereochemistry of the double bonds in these molecules significantly influences their recognition and processing by metabolic enzymes. A key enzyme in this pathway is 2,4-dienoyl-CoA reductase, which catalyzes the reduction of the conjugated double bond system, allowing the fatty acid to re-enter the beta-oxidation spiral. Understanding the substrate specificity of this and other related enzymes for different dodecadienoyl-CoA isomers is crucial for elucidating the intricacies of fatty acid metabolism and for the development of targeted therapeutic interventions.
Comparative Analysis of Enzyme Kinetics
While direct comparative kinetic data for various dodecadienoyl-CoA isomers is limited in the currently available literature, studies on closely related dienoyl-CoA substrates provide valuable insights into the substrate preferences of 2,4-dienoyl-CoA reductase.
Research on the enzymatic degradation of 2,4-decadienoyl-CoA, a C10 analogue, has demonstrated that mitochondrial 2,4-dienoyl-CoA reductase can rapidly reduce multiple isomers, including 2-trans,4-cis-decadienoyl-CoA.[1] This suggests that the enzyme is not strictly limited to a single stereoisomer. Furthermore, it has been noted that 2,4-dienoyl-CoA reductase is capable of reducing both 2-trans,4-cis-dienoyl-CoA and 2-trans,4-trans-dienoyl-CoA thioesters with comparable efficiency, indicating a degree of stereochemical flexibility.[2]
The following table summarizes kinetic parameters for human mitochondrial 2,4-dienoyl-CoA reductase with shorter-chain dienoyl-CoA substrates, which can serve as a proxy for understanding the potential activity with dodecadienoyl-CoA isomers.
| Substrate | K_m_ (µM) | V_max_ (µmol/min/mg) | Catalytic Efficiency (V_max_/K_m_) |
| 2,4-Hexadienoyl-CoA | 26.5 ± 3.8 | 7.78 ± 1.08 | 0.294 |
| 2,4-Decadienoyl-CoA | 6.22 ± 2.0 | 0.74 ± 0.07 | 0.119 |
Note: Data for dodecadienoyl-CoA isomers is not currently available in the cited literature. The data presented for shorter-chain substrates suggests that the enzyme can accommodate variations in acyl chain length, although catalytic efficiency may differ.
Signaling Pathway: Beta-Oxidation of Polyunsaturated Fatty Acids
The metabolism of dodecadienoyl-CoA isomers is an integral part of the beta-oxidation pathway for polyunsaturated fatty acids. The following diagram illustrates the key steps involved.
Experimental Protocols
Spectrophotometric Assay for 2,4-Dienoyl-CoA Reductase Activity
This protocol is adapted from established methods for measuring the activity of 2,4-dienoyl-CoA reductase by monitoring the decrease in absorbance of NADPH.[3]
Materials:
-
Purified 2,4-dienoyl-CoA reductase
-
Dodecadienoyl-CoA isomer substrate (e.g., 2-trans,4-cis-dodecadienoyl-CoA)
-
NADPH
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.2)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.2) and 0.1 mM NADPH in a total volume of 1 ml.
-
Add a known amount of purified 2,4-dienoyl-CoA reductase to the reaction mixture.
-
Incubate the mixture at a constant temperature (e.g., 25°C) for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding the dodecadienoyl-CoA isomer substrate to a final concentration in the range of 1-100 µM.
-
Immediately monitor the decrease in absorbance at 340 nm for a period of 1-5 minutes. The rate of NADPH oxidation is proportional to the enzyme activity.
-
Calculate the initial velocity of the reaction from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹).
-
To determine the kinetic parameters (K_m_ and V_max_), repeat the assay with varying concentrations of the dodecadienoyl-CoA isomer substrate.
Synthesis of Dodecadienoyl-CoA Isomers
The synthesis of specific dodecadienoyl-CoA isomers can be achieved through a combination of organic synthesis and enzymatic reactions. A general chemoenzymatic approach is outlined below.
Workflow for Chemoenzymatic Synthesis of Dodecadienoyl-CoA:
Protocol Outline:
-
Synthesis of Dodecadienoic Acid Isomers: Specific isomers of dodecadienoic acid can be synthesized from the corresponding decenal isomers through methods like the Wittig reaction or other two-carbon homologation strategies to introduce the second double bond with the desired stereochemistry.[4]
-
Activation and Ligation to Coenzyme A: The synthesized dodecadienoic acid isomer is then coupled to Coenzyme A. This can be achieved either chemically, using coupling reagents, or enzymatically, using a suitable acyl-CoA synthetase.
Conclusion
The biological activity of dodecadienoyl-CoA isomers is primarily dictated by their interaction with 2,4-dienoyl-CoA reductase during the beta-oxidation of polyunsaturated fatty acids. While direct kinetic data for dodecadienoyl-CoA isomers is not extensively available, evidence from related substrates suggests that the enzyme exhibits a degree of flexibility in accommodating different stereoisomers and acyl chain lengths. The provided experimental protocols offer a framework for researchers to further investigate and compare the biological activities of specific dodecadienoyl-CoA isomers, which will be instrumental in advancing our understanding of lipid metabolism and its role in health and disease.
References
- 1. Evidence for a modified pathway of linoleate degradation. Metabolism of 2,4-decadienoyl coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,4 Dienoyl-CoA reductase - Wikipedia [en.wikipedia.org]
- 3. Spectrophotometric assay of 2,4-dienoyl coenzyme A reductase with 5-phenyl-2,4-pentadienoyl-coenzyme A as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validating the Identity of (2E,5Z)-Dodecadienoyl-CoA in Tissue: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the confident identification and validation of (2E,5Z)-dodecadienoyl-CoA in biological tissue samples. Accurate determination of this specific fatty acyl-CoA is crucial for researchers investigating lipid metabolism, particularly the peroxisomal β-oxidation of unsaturated fatty acids. This document outlines detailed experimental protocols, presents data in a structured format for easy comparison, and includes visualizations of key pathways and workflows to support your research endeavors.
Introduction to (2E,5Z)-Dodecadienoyl-CoA
(2E,5Z)-Dodecadienoyl-CoA is an intermediate in the peroxisomal β-oxidation of certain polyunsaturated fatty acids. The peroxisomal pathway is distinct from the mitochondrial β-oxidation and is responsible for shortening very-long-chain fatty acids, branched-chain fatty acids, and some unsaturated fatty acids that are not efficiently metabolized by mitochondria. The presence and concentration of specific acyl-CoA intermediates like (2E,5Z)-dodecadienoyl-CoA can serve as important biomarkers for studying the flux and regulation of these metabolic pathways in both healthy and diseased states. Given the existence of numerous structural isomers, rigorous analytical validation is paramount to ensure accurate biological interpretation.
Validation Strategy: A Multi-Faceted Approach
A robust validation strategy for (2E,5Z)-dodecadienoyl-CoA relies on a combination of chromatographic separation and mass spectrometric detection, ideally with confirmation using a synthesized chemical standard. The following workflow outlines the key steps for unambiguous identification.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for the analysis of long-chain acyl-CoAs and can be adapted for (2E,5Z)-dodecadienoyl-CoA.
Protocol 1: Tissue Extraction of Long-Chain Acyl-CoAs
This protocol is adapted from methods designed for high recovery of long-chain acyl-CoAs from tissue samples.
Materials:
-
Tissue sample (e.g., liver, heart, kidney) flash-frozen in liquid nitrogen
-
100 mM Potassium phosphate (B84403) buffer (pH 4.9)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Centrifuge
-
Homogenizer
Procedure:
-
Weigh approximately 50-100 mg of frozen tissue.
-
Homogenize the tissue in 1 mL of ice-cold 100 mM potassium phosphate buffer (pH 4.9).
-
Add 2 mL of isopropanol to the homogenate and continue homogenization.
-
Add 3 mL of acetonitrile and mix thoroughly.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Collect the supernatant containing the acyl-CoAs.
-
For further purification and concentration, pass the supernatant through a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with a solution of 50% methanol (B129727) in water.
-
Elute the acyl-CoAs with 80% acetonitrile in water.
-
Dry the eluate under a stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase for LC-MS analysis.
Analytical Methodologies: A Comparison
The choice of analytical technique is critical for the successful validation of (2E,5Z)-dodecadienoyl-CoA. The following sections compare the most common and effective methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for separating acyl-CoA species due to their polarity and thermal instability, which makes them less suitable for direct GC analysis.
Key Considerations for (2E,5Z)-Dodecadienoyl-CoA:
-
Stationary Phase: A C18 reversed-phase column is the most common choice and has been shown to be effective in separating geometric isomers of similar fatty acyl chains.
-
Mobile Phase: A gradient elution using a combination of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed. The specific gradient profile will need to be optimized to achieve separation from other acyl-CoA species and potential isomers.
-
Detection: UV detection at 260 nm (the absorbance maximum of the adenine (B156593) base of coenzyme A) can be used for initial detection, but for specificity, coupling to a mass spectrometer is essential.
| HPLC: Advantages & Disadvantages | |
| Advantages | Disadvantages |
| Excellent for separating polar and thermally labile molecules like acyl-CoAs. | Lower resolution for some isomers compared to capillary GC. |
| Capable of separating geometric isomers (cis/trans). | Can be subject to matrix effects from complex biological samples. |
| Non-destructive, allowing for fraction collection if needed. | Requires careful mobile phase preparation and column maintenance. |
Mass Spectrometry (MS)
Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is the gold standard for the identification of metabolites from complex biological matrices.
Expected Mass Spectrometric Behavior of (2E,5Z)-Dodecadienoyl-CoA:
-
Molecular Ion: The exact mass of the protonated molecule [M+H]+ should be determined using a high-resolution mass spectrometer. The molecular formula for (2E,5Z)-dodecadienoyl-CoA is C33H54N7O17P3S.
-
Fragmentation: Acyl-CoAs exhibit a characteristic fragmentation pattern. A neutral loss of the 5'-phosphoadenosine diphosphate (B83284) portion (507.1 Da) is a common and diagnostic fragmentation. Therefore, in a product ion scan, a prominent fragment corresponding to the acyl group attached to the pantetheine (B1680023) arm would be expected.
| Comparison of Mass Analyzers | |
| Triple Quadrupole (QqQ) | High-Resolution MS (e.g., Orbitrap, TOF) |
| Excellent for targeted quantification (Selected Reaction Monitoring - SRM). | Provides high mass accuracy for confident elemental composition determination. |
| High sensitivity and wide dynamic range. | Enables untargeted analysis and identification of unknown compounds. |
| Generally lower resolution. | Typically more expensive and may have a slightly lower dynamic range for quantification compared to QqQ. |
Gas Chromatography-Mass Spectrometry (GC-MS)
While less common for intact acyl-CoAs, GC-MS can be used to analyze the fatty acid portion after hydrolysis and derivatization.
Considerations for GC-MS Analysis:
-
Derivatization: The dodecadienoic acid must be hydrolyzed from the CoA moiety and then derivatized (e.g., to its methyl ester or trimethylsilyl (B98337) ester) to increase its volatility for GC analysis.
-
Isomerization: The derivatization process, particularly under basic conditions, can potentially cause isomerization of the double bonds, leading to inaccurate identification of the original isomer. Acid-catalyzed derivatization is often preferred to minimize this risk.
| GC-MS: Applicability | |
| Potential Use | Significant Challenges |
| High chromatographic resolution for fatty acid methyl esters. | Not suitable for intact acyl-CoAs. |
| Extensive mass spectral libraries for fatty acid derivatives. | Risk of isomerization during sample preparation. |
| Indirect analysis of the molecule of interest. |
Data Presentation for Comparison
The following tables are templates for summarizing quantitative data obtained from the analysis of (2E,5Z)-dodecadienoyl-CoA and its potential isomers or related metabolites.
Table 1: HPLC Retention Times
| Compound | Retention Time (min) | Column Type | Mobile Phase Gradient |
| (2E,5Z)-Dodecadienoyl-CoA Standard | Enter experimental data | C18 | Specify gradient |
| Putative (2E,5Z)-Dodecadienoyl-CoA in Tissue | Enter experimental data | C18 | Specify gradient |
| (2E,4E)-Dodecadienoyl-CoA (Isomer) | Enter experimental data | C18 | Specify gradient |
Table 2: Mass Spectrometry Data
| Compound | Precursor Ion (m/z) | Product Ions (m/z) | Mass Analyzer |
| (2E,5Z)-Dodecadienoyl-CoA Standard | Enter experimental data | Enter experimental data | e.g., QqQ, Orbitrap |
| Putative (2E,5Z)-Dodecadienoyl-CoA in Tissue | Enter experimental data | Enter experimental data | e.g., QqQ, Orbitrap |
Signaling Pathway Context: Peroxisomal β-Oxidation
(2E,5Z)-Dodecadienoyl-CoA is an intermediate in the peroxisomal β-oxidation of unsaturated fatty acids. Understanding its position in this pathway is key to interpreting its biological significance.
Conclusion
The definitive validation of (2E,5Z)-dodecadienoyl-CoA in tissue samples requires a meticulous analytical approach. The recommended strategy involves the extraction of acyl-CoAs from the tissue, followed by separation using reversed-phase HPLC and identification by high-resolution tandem mass spectrometry. The most conclusive validation is achieved by comparing the retention time and fragmentation spectrum of the endogenous compound with that of a commercially available or synthesized authentic standard. While GC-MS can provide information about the fatty acid component, it is an indirect method with a higher risk of altering the original structure. By employing the protocols and comparative considerations outlined in this guide, researchers can achieve confident identification of (2E,5Z)-dodecadienoyl-CoA, enabling more accurate and impactful studies in the field of lipid metabolism.
A Comparative Guide to the Cross-Validation of Analytical Methods for (2E,5Z)-Dodecadienoyl-CoA
The robust analysis of (2E,5Z)-Dodecadienoyl-CoA, a key intermediate in lipid metabolism, is crucial for advancing research in drug development and metabolic studies. The selection of an appropriate analytical method and its rigorous validation are paramount to ensure data accuracy and reliability. This guide provides a comparative overview of common analytical techniques applicable to the quantification of (2E,5Z)-Dodecadienoyl-CoA, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Comparative Analysis of Analytical Methodologies
The quantification of long-chain fatty acyl-CoAs (LCFA-CoAs) like (2E,5Z)-Dodecadienoyl-CoA presents analytical challenges due to their complex and amphiphilic nature.[1] A variety of methods, each with distinct advantages and limitations, can be employed. The primary techniques include Gas Chromatography (GC) and Liquid Chromatography (LC) coupled with various detectors.
| Method | Principle | Advantages | Disadvantages | Typical LOQ |
| GC-FID | Gas chromatographic separation followed by flame ionization detection. | Robust, cost-effective, and provides quantitative data based on the ionization of analytes. | Requires derivatization to increase volatility; potential for thermal degradation of analytes.[2] | ng/μL range |
| GC-MS | Combines GC separation with mass spectrometry for identification and quantification. | High selectivity and sensitivity; provides structural information. | Also requires derivatization; complex matrices can lead to ion suppression.[3] | pg/μL range |
| LC-MS/MS | Liquid chromatographic separation coupled with tandem mass spectrometry. | High sensitivity and selectivity, capable of analyzing complex mixtures without derivatization.[3][4] | Higher instrument cost; potential for matrix effects.[4] | 4.2 nM (very-long-chain acyl-CoAs)[1] |
| HPLC-UV | High-performance liquid chromatography with ultraviolet detection. | Relatively low cost and simple operation. | Lower sensitivity and selectivity compared to MS-based methods; requires chromophores for detection.[3] | μM range |
| HPLC-Fluor | HPLC with fluorescence detection. | High sensitivity for fluorescently labeled compounds. | Requires a derivatization step to introduce a fluorophore.[4] | 6 fmol[3][4] |
Experimental Protocols
Detailed methodologies are critical for the successful implementation and cross-validation of these analytical techniques.
1. Sample Preparation: Solid-Phase Extraction (SPE)
A crucial step for isolating LCFA-CoAs from biological matrices is solid-phase extraction.
-
Objective: To enrich acyl-CoAs and remove interfering substances.
-
Protocol:
-
Condition a mixed-mode SPE cartridge.
-
Load the acidified sample extract.
-
Wash the cartridge with an organic solvent to remove neutral lipids.
-
Elute the acyl-CoAs with a basic buffer.
-
The eluate can be directly analyzed by LC-MS or undergo further processing for GC analysis.[1]
-
2. LC-MS/MS Analysis
This is a highly sensitive method for the quantification of LCFA-CoAs.[3]
-
Chromatography: Reversed-phase HPLC with a C18 column is commonly used.[3][5] A gradient elution with a buffered mobile phase (e.g., ammonium (B1175870) hydroxide (B78521) and acetonitrile) is employed for separation.[5]
-
Mass Spectrometry: Electrospray ionization (ESI) in positive mode is often utilized. Quantification can be achieved using multiple reaction monitoring (MRM) by selecting characteristic precursor and product ions.[4][5] For profiling complex mixtures, a neutral loss scan of 507 Da can be performed.[4][5]
3. GC-MS Analysis
For GC-MS analysis, derivatization is necessary.
-
Hydrolysis and Derivatization: The acyl-CoA is first hydrolyzed to release the free fatty acid. The fatty acid is then derivatized (e.g., methylation) to form a volatile ester.[3]
-
Chromatography: A high-resolution capillary column (e.g., SP-2560) is used for separation with a temperature gradient.[2]
-
Mass Spectrometry: Electron impact (EI) ionization is typically used, and the resulting fragmentation pattern aids in structural elucidation.[2]
Cross-Validation Strategy
When comparing two different analytical methods or transferring a method between laboratories, a cross-validation study is essential.[6]
-
Experimental Design: A set of incurred samples covering the analytical range is analyzed using both methods.[6]
-
Acceptance Criteria: The methods are considered equivalent if the percent differences in the lower and upper bound limits of the 90% confidence interval for the concentration measurements are within a predefined range (e.g., ±30%).[6]
-
Statistical Analysis: A Bland-Altman plot can be used to visualize the agreement between the two methods by plotting the difference between the measurements against their average.[6]
Visualizing Analytical Workflows and Pathways
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for the quantification of (2E,5Z)-Dodecadienoyl-CoA using LC-MS/MS.
Logical Relationship for Method Cross-Validation
References
- 1. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analytical Strategies for Long-Chain Fatty Acids Profiling - Creative Proteomics [creative-proteomics.com]
- 3. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs » JOANNEUM RESEARCH [joanneum.at]
- 6. Cross validation of pharmacokinetic bioanalytical methods: Experimental and statistical design - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the NMR Characterization of Synthetic (2E,5Z)-Dodecadienoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) characterization of synthetically derived (2E,5Z)-dodecadienoyl-CoA. Due to the limited availability of directly published experimental NMR data for this specific molecule, this guide offers a detailed, data-supported projection of its expected NMR spectrum. This projection is based on an analysis of close structural analogs, specifically the geometric isomers of dodecadienyl acetates, and established knowledge of the NMR characteristics of the coenzyme A moiety.
Furthermore, this guide outlines both a primary chemical synthesis protocol and alternative enzymatic methods for the preparation of (2E,5Z)-dodecadienoyl-CoA, providing a comparative framework for its production. A diagram of a key metabolic pathway involving similar dienoyl-CoA intermediates is also presented to provide functional context.
Predicted NMR Data for (2E,5Z)-Dodecadienoyl-CoA
The expected ¹H and ¹³C NMR chemical shifts for (2E,5Z)-dodecadienoyl-CoA are summarized below. These values are extrapolated from data reported for the geometric isomers of 3,5-dodecadienyl acetate (B1210297) and typical values for the coenzyme A portion of the molecule. The numbering scheme for the dodecadienoyl chain is C1-C12, starting from the carbonyl carbon.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (2E,5Z)-Dodecadienoyl-CoA
| Dodecadienoyl Chain Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| 1 (C=O) | - | ~172 | Thioester carbonyl |
| 2 (CH) | ~7.0-7.2 (dd) | ~145-150 | E-configuration, deshielded by thioester |
| 3 (CH) | ~6.0-6.2 (dt) | ~120-125 | E-configuration |
| 4 (CH₂) | ~2.8-3.0 (t) | ~25-30 | Allylic to both double bonds |
| 5 (CH) | ~5.4-5.6 (dt) | ~125-130 | Z-configuration |
| 6 (CH) | ~5.3-5.5 (m) | ~128-132 | Z-configuration |
| 7 (CH₂) | ~2.0-2.2 (q) | ~27-32 | Allylic |
| 8-11 (CH₂) | ~1.2-1.4 (m) | ~22-30 | Aliphatic chain |
| 12 (CH₃) | ~0.8-0.9 (t) | ~14 | Terminal methyl |
| Coenzyme A Moiety | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Notes |
| Adenine H2 | ~8.4 | ~152 | |
| Adenine H8 | ~8.1 | ~141 | |
| Ribose H1' | ~6.1 | ~87 | |
| Pantothenate & Cysteamine | Various signals from ~2.4 to ~4.2 | Various signals from ~25 to ~75 |
Experimental Protocols
Protocol 1: Chemical Synthesis of (2E,5Z)-Dodecadienoyl-CoA
This protocol is a representative method based on the synthesis of similar acyl-CoA esters.
Step 1: Synthesis of (2E,5Z)-Dodecadienoic Acid A Wittig or Horner-Wadsworth-Emmons reaction can be employed to create the dienyl system with the desired stereochemistry. For example, the reaction of a C6 phosphonium (B103445) ylide with a C6 aldehyde containing a Z-double bond.
Step 2: Activation of the Carboxylic Acid The synthesized (2E,5Z)-dodecadienoic acid is converted to an activated ester, such as an N-hydroxysuccinimide (NHS) ester. This is typically achieved by reacting the fatty acid with N,N'-dicyclohexylcarbodiimide (DCC) and NHS in an anhydrous organic solvent like dichloromethane (B109758) or tetrahydrofuran (B95107).
Step 3: Thioesterification with Coenzyme A The activated NHS ester of (2E,5Z)-dodecadienoic acid is then reacted with the free thiol of coenzyme A (in its trilithium salt form) in a buffered aqueous or mixed aqueous-organic solvent system (e.g., a mixture of tetrahydrofuran and aqueous sodium bicarbonate). The reaction is typically stirred at room temperature for several hours.
Step 4: Purification The resulting (2E,5Z)-dodecadienoyl-CoA is purified by reverse-phase high-performance liquid chromatography (HPLC) using a C18 column with a water/acetonitrile gradient containing a small amount of a pairing agent like triethylammonium (B8662869) acetate.
Protocol 2: Alternative Enzymatic Synthesis
This method offers a milder, though potentially lower-yielding, alternative to chemical synthesis.
Step 1: Expression and Purification of an Acyl-CoA Synthetase A suitable acyl-CoA synthetase, known for its broad substrate specificity, is expressed in a host organism like E. coli and purified.
Step 2: Enzymatic Ligation The purified enzyme is incubated with (2E,5Z)-dodecadienoic acid, coenzyme A, and ATP in a suitable buffer at an optimal pH and temperature (commonly around pH 7.5 and 37°C). Magnesium ions are also required as a cofactor.
Step 3: Purification The purification of the enzymatically synthesized (2E,5Z)-dodecadienoyl-CoA follows the same HPLC-based procedure as in the chemical synthesis protocol.
Comparative Analysis of Synthetic Methods
| Parameter | Chemical Synthesis | Enzymatic Synthesis |
| Stereochemical Control | High, determined by the synthesis of the fatty acid precursor. | High, dependent on enzyme specificity. |
| Yield | Generally higher, but can be affected by side reactions. | Can be lower due to enzyme kinetics and stability. |
| Reaction Conditions | Often requires anhydrous organic solvents and coupling reagents. | Milder aqueous conditions. |
| Scalability | More readily scalable for larger quantities. | Can be limited by enzyme availability and cost. |
| Purification | May require removal of coupling agents and byproducts. | Generally cleaner, with fewer small molecule byproducts. |
Visualization of Synthesis and Metabolic Context
Caption: Chemical synthesis workflow for (2E,5Z)-dodecadienoyl-CoA.
Caption: A relevant metabolic pathway involving a dienoyl-CoA intermediate.
Unraveling the Functional Dichotomy: A Comparative Analysis of (2E,5Z)-Dodecadienoyl-CoA and Other Acyl-CoAs
For Immediate Release
In the intricate landscape of cellular metabolism, acyl-Coenzyme A (acyl-CoA) molecules serve as critical intermediates, directing the flow of fatty acids towards energy production or lipid biosynthesis. While the roles of saturated and common unsaturated acyl-CoAs are well-documented, the functional specificities of less common isomers, such as (2E,5Z)-Dodecadienoyl-CoA, remain a subject of intensive research. This guide provides a comprehensive comparison of the functional differences between (2E,5Z)-Dodecadienoyl-CoA and other key acyl-CoAs, supported by experimental data to illuminate their distinct metabolic fates and potential roles in cellular signaling.
At the Crossroads of Metabolism: Structural Differences Dictate Function
The metabolic pathway of an acyl-CoA is largely determined by its carbon chain length and the presence, position, and configuration of double bonds. Saturated acyl-CoAs, such as Dodecanoyl-CoA (C12:0), undergo a straightforward process of β-oxidation. In contrast, the degradation of unsaturated acyl-CoAs requires auxiliary enzymes to handle the non-standard bond structures.
(2E,5Z)-Dodecadienoyl-CoA, a twelve-carbon chain with a trans double bond at the second carbon and a cis double bond at the fifth carbon, presents a unique challenge to the β-oxidation machinery. Its metabolism is distinct from both saturated acyl-CoAs and other unsaturated isomers, such as those with double bonds at different positions or in different configurations.
The Decisive Steps: β-Oxidation Enzyme Kinetics
The efficiency and pathway of β-oxidation are dictated by the substrate specificity of its core enzymes. While direct kinetic data for (2E,5Z)-Dodecadienoyl-CoA is scarce, studies on analogous compounds, such as (2E,5Z)-Octadienoyl-CoA, provide significant insights. The presence of a cis double bond at an odd-numbered carbon, like the one at the fifth position in (2E,5Z)-Dodecadienoyl-CoA, necessitates the action of Δ3,Δ2-enoyl-CoA isomerase to shift the double bond for further processing.
The subsequent intermediate, a 2,4-dienoyl-CoA, is then a substrate for 2,4-dienoyl-CoA reductase. The kinetic parameters of these auxiliary enzymes are crucial in determining the overall flux through the β-oxidation pathway.
| Acyl-CoA Substrate | Key Auxiliary Enzymes Required | Relative Metabolic Pathway | Potential Functional Implications |
| Dodecanoyl-CoA (C12:0) | None | Standard β-oxidation | Direct entry into energy production pathways. |
| (2E)-Dodecenoyl-CoA | None (standard intermediate) | Standard β-oxidation | Efficiently metabolized for energy. |
| cis-Δ3-Dodecenoyl-CoA | Δ3,Δ2-enoyl-CoA isomerase | Isomerase-dependent β-oxidation | Rate of metabolism is dependent on isomerase activity. |
| (2E,5Z)-Dodecadienoyl-CoA | Δ3,Δ2-enoyl-CoA isomerase, 2,4-dienoyl-CoA reductase | Reductase and isomerase-dependent β-oxidation | Slower or alternative processing may lead to accumulation or diversion to other pathways. |
Visualizing the Metabolic Maze
The divergent paths of acyl-CoA metabolism are best understood through visualization. The following diagrams, generated using Graphviz, illustrate the β-oxidation pathways for a saturated acyl-CoA versus the more complex route required for (2E,5Z)-Dodecadienoyl-CoA.
Figure 1: Standard β-oxidation pathway for a saturated acyl-CoA.
Figure 2: β-oxidation of (2E,5Z)-Dodecadienoyl-CoA requires auxiliary enzymes.
Beyond Energy: Functional Implications in Signaling
The differential metabolism of acyl-CoAs can lead to varying intracellular concentrations, which in turn can impact cellular signaling pathways. Long-chain acyl-CoAs are known to act as signaling molecules, modulating the activity of various proteins, including transcription factors and enzymes involved in lipid metabolism. The potential for (2E,5Z)-Dodecadienoyl-CoA to accumulate due to slower processing suggests it could have unique signaling roles not shared by its more rapidly metabolized counterparts. Further research is needed to explore these potential signaling functions.
Experimental Protocols
1. Quantification of Acyl-CoAs by LC-MS/MS
This protocol outlines a method for the extraction and quantification of various acyl-CoA species from cellular lysates, enabling a direct comparison of their intracellular concentrations under different metabolic conditions.
-
Sample Preparation:
-
Harvest cells and immediately quench metabolic activity by washing with ice-cold phosphate-buffered saline.
-
Lyse cells using a methanol/water (1:1) solution and scrape to collect the lysate.
-
Add an internal standard mixture containing isotopically labeled acyl-CoAs.
-
Perform a liquid-liquid extraction using two volumes of chloroform.
-
Centrifuge to separate the phases and collect the upper aqueous/methanol phase containing the acyl-CoAs.
-
Dry the extract under a stream of nitrogen and reconstitute in a suitable buffer for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Employ a C18 reversed-phase column for chromatographic separation.
-
Use a gradient elution with mobile phases consisting of an aqueous solution with an ion-pairing agent (e.g., heptafluorobutyric acid) and an organic solvent (e.g., acetonitrile).
-
Detect and quantify the acyl-CoAs using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific parent-daughter ion transitions for each acyl-CoA species will be monitored.
-
2. In Vitro β-Oxidation Enzyme Assays
This protocol allows for the determination of the kinetic parameters (Km and Vmax) of β-oxidation enzymes with different acyl-CoA substrates.
-
Reaction Mixture:
-
Prepare a reaction buffer containing potassium phosphate, FAD, NAD+, Coenzyme A, and dithiothreitol.
-
Add a purified β-oxidation enzyme (e.g., acyl-CoA dehydrogenase, enoyl-CoA hydratase).
-
Initiate the reaction by adding the acyl-CoA substrate at varying concentrations.
-
-
Detection:
-
Monitor the reduction of NAD+ to NADH by measuring the increase in absorbance at 340 nm using a spectrophotometer.
-
Alternatively, for acyl-CoA dehydrogenase activity, a coupled assay using an electron transfer flavoprotein (ETF) and an artificial electron acceptor can be used to monitor the reaction.
-
-
Data Analysis:
-
Plot the initial reaction velocities against the substrate concentrations.
-
Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation.
-
Figure 3: Workflow for the comparative analysis of acyl-CoAs.
Conclusion
The functional differences between (2E,5Z)-Dodecadienoyl-CoA and other acyl-CoAs are rooted in their distinct chemical structures, which dictate their interaction with the enzymes of β-oxidation. The requirement for auxiliary enzymes to process its unique double bond configuration suggests a more complex and potentially slower metabolic fate compared to saturated and other unsaturated acyl-CoAs. This altered metabolism may lead to different intracellular concentrations and potentially unique roles in cellular signaling. The provided experimental protocols offer a framework for researchers to further investigate these differences and unravel the full spectrum of functions for this and other understudied acyl-CoA species, with significant implications for understanding metabolic regulation in health and disease.
A Comparative Guide to the Enzymatic Substrate Specificity of (2E,5Z)-Dodecadienoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the substrate specificity of key enzyme families that are predicted to metabolize (2E,5Z)-Dodecadienoyl-CoA, a C12 di-unsaturated fatty acyl-CoA. Due to the limited direct experimental data on this specific substrate, this guide draws upon established knowledge of enzyme superfamilies involved in fatty acid metabolism, focusing on their interactions with structurally similar molecules. The information presented herein is intended to support further research and hypothesis-driven experimentation in the fields of biochemistry and drug development.
Enzyme Families with Potential Activity towards (2E,5Z)-Dodecadienoyl-CoA
(2E,5Z)-Dodecadienoyl-CoA, as a medium-chain, unsaturated acyl-CoA, is a likely substrate for several key enzymes in fatty acid metabolism. The primary candidates for its transformation are Acyl-CoA Dehydrogenases (ACADs) and Enoyl-CoA Hydratases, which are central to the β-oxidation pathway. Additionally, Acyl-CoA Synthetases are responsible for its initial activation from the corresponding fatty acid.
| Enzyme Superfamily | General Function | Relevance to (2E,5Z)-Dodecadienoyl-CoA |
| Acyl-CoA Dehydrogenases (ACADs) | Catalyze the initial step of β-oxidation by introducing a double bond between the α and β carbons of the acyl-CoA thioester.[1][2] | Long-chain acyl-CoA dehydrogenase (LCAD) exhibits activity towards C12-CoA substrates.[3] The presence of existing double bonds in (2E,5Z)-Dodecadienoyl-CoA suggests a potential for interaction, although the specific stereochemistry may influence catalytic efficiency. |
| Enoyl-CoA Hydratases | Catalyze the reversible hydration of a trans-2-enoyl-CoA to L-3-hydroxyacyl-CoA, the second step of β-oxidation.[4][5] | The (2E) double bond of the substrate is a canonical substrate for enoyl-CoA hydratase. The enzyme's activity on substrates with an additional (5Z) double bond would need experimental verification. |
| Acyl-CoA Synthetases (ACS) | Activate fatty acids by catalyzing the formation of a thioester bond with Coenzyme A.[6] | Long-chain fatty acid-CoA ligases act on a wide range of saturated and unsaturated fatty acids, including those with C12 chain lengths.[7] |
| Fatty Acid Desaturases | Introduce double bonds into fatty acyl chains.[8] | While typically acting on saturated or monounsaturated fatty acids, some desaturases have broader specificity and could potentially further desaturate dodecadienoyl-CoA. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of enzyme kinetics and substrate specificity. Below are representative protocols for assaying the activity of key enzyme families with acyl-CoA substrates.
This is the gold standard for measuring ACAD activity and is based on the reduction of the electron transfer flavoprotein (ETF), which accepts electrons from the ACAD.[9][10]
Materials:
-
Purified recombinant ACAD enzyme (e.g., LCAD)
-
Purified recombinant porcine electron transfer flavoprotein (ETF)
-
(2E,5Z)-Dodecadienoyl-CoA substrate
-
Anaerobic cuvette or 96-well microplate
-
Spectrofluorometer
-
Reaction Buffer: (e.g., 50 mM HEPES, pH 7.6, 100 mM KCl, 1 mM EDTA)
-
Oxygen scavenging system (e.g., glucose, glucose oxidase, and catalase for microplate format)[9]
Procedure:
-
Prepare the reaction mixture in an anaerobic environment. For a microplate assay, mix the ACAD enzyme, ETF, and reaction buffer containing the oxygen scavenging system.[9]
-
Initiate the reaction by adding the (2E,5Z)-Dodecadienoyl-CoA substrate at various concentrations.
-
Monitor the decrease in ETF fluorescence over time. The excitation wavelength is typically around 380 nm and the emission wavelength around 495 nm.
-
Calculate the initial reaction velocity from the linear phase of the fluorescence decay curve.
-
Determine the kinetic parameters (Km and Vmax) by fitting the initial velocity data to the Michaelis-Menten equation.
This assay measures the hydration of the 2-enoyl-CoA by monitoring the decrease in absorbance at approximately 280 nm, which is characteristic of the conjugated double bond.
Materials:
-
Purified enoyl-CoA hydratase
-
(2E,5Z)-Dodecadienoyl-CoA substrate
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
UV-transparent cuvettes or microplate
-
Spectrophotometer
Procedure:
-
Equilibrate the reaction buffer and enzyme solution to the desired temperature.
-
Add the enoyl-CoA hydratase to the reaction buffer in the cuvette.
-
Initiate the reaction by adding the (2E,5Z)-Dodecadienoyl-CoA substrate.
-
Monitor the decrease in absorbance at 280 nm over time.
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve, using the appropriate molar extinction coefficient for the substrate.
-
Determine kinetic parameters by varying the substrate concentration and fitting the data to the Michaelis-Menten equation.
Predicted Metabolic Pathway for (2E,5Z)-Dodecadienoyl-CoA
The most probable metabolic fate of (2E,5Z)-Dodecadienoyl-CoA is its entry into the mitochondrial β-oxidation pathway. The presence of the cis double bond at an odd-numbered carbon position necessitates the action of an auxiliary enzyme, 2,4-dienoyl-CoA reductase, for its complete oxidation.
Caption: Predicted metabolic pathway of (2E,5Z)-Dodecadienoyl-CoA via β-oxidation.
Experimental Workflow for Substrate Specificity Analysis
The following workflow outlines a systematic approach to characterizing the enzymatic metabolism of (2E,5Z)-Dodecadienoyl-CoA.
Caption: A generalized workflow for investigating enzyme substrate specificity.
References
- 1. Acyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. d-nb.info [d-nb.info]
- 3. Structural basis for expanded substrate specificities of human long chain acyl-CoA dehydrogenase and related acyl-CoA dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enoyl-CoA Hydratase - MeSH - NCBI [ncbi.nlm.nih.gov]
- 5. Enoyl-CoA hydratase. reaction, mechanism, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acyl-CoA synthetase - Wikipedia [en.wikipedia.org]
- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 8. Fatty acid desaturase - Wikipedia [en.wikipedia.org]
- 9. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling (2E,5Z)-Dodecadieonyl-CoA
(2E,5Z)-Dodecadieonyl-CoA is a specialized biochemical for research purposes. As a specific Safety Data Sheet (SDS) is not publicly available, this guide is based on established best practices for handling similar potentially hazardous biochemicals, particularly coenzyme A derivatives and unsaturated fatty acyl-CoAs. All researchers must consult the manufacturer-provided SDS and adhere to their institution's safety protocols before commencing any work.
Immediate Safety and Personal Protective Equipment (PPE)
A thorough risk assessment is crucial before handling this compound. Given its complex organic nature, it should be treated as potentially hazardous upon inhalation, ingestion, or skin contact. The following table summarizes the recommended PPE.
| Equipment | Specification | Purpose |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standard.[1] | Protects eyes from splashes of solutions containing the compound.[1] |
| Face shield (in addition to goggles).[1] | Recommended when there is a significant risk of splashing.[1] | |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile).[1] | Provides a barrier against skin contact. Glove integrity should be inspected before each use.[1] |
| Double-gloving.[1] | Recommended for handling concentrated solutions or for extended procedures.[1] | |
| Body Protection | Fully-buttoned laboratory coat.[1] | Protects skin and personal clothing from contamination.[1] |
| Chemical-resistant apron.[1] | Recommended when handling larger quantities or when there is a higher risk of splashes.[1] | |
| Respiratory Protection | Use in a certified chemical fume hood.[1] | To prevent inhalation of any aerosols or particulates.[1] |
| NIOSH-approved respirator. | May be required for certain operations. Consult your institution's safety officer. |
Operational Plan: Step-by-Step Handling Protocol
A structured approach is essential when working with a novel compound. The following protocol provides a general workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
